molecular formula C7H14O3 B150955 (2,2-Dimethyl-1,3-dioxan-5-yl)methanol CAS No. 4728-12-5

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Cat. No.: B150955
CAS No.: 4728-12-5
M. Wt: 146.18 g/mol
InChI Key: BTAUZIVCHJIXAX-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O3/c1-7(2)9-4-6(3-8)5-10-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAUZIVCHJIXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393889
Record name (2,2-dimethyl-1,3-dioxan-5-yl)methanol
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4728-12-5
Record name [2,2-Dimethyl-1,3-dioxan-5-yl)methanol
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Record name (2,2-dimethyl-1,3-dioxan-5-yl)methanol
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Record name 1,3-Dioxane-5-methanol, 2,2-dimethyl
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Foundational & Exploratory

Physical and chemical properties of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₇H₁₄O₃.[1][2][3][4] It is a colorless to light yellow liquid utilized as a versatile building block in the synthesis of various organic molecules.[2] Its structure, which includes a dioxane ring and a hydroxyl group, makes it a valuable intermediate in the production of specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₃[1][2][3][4]
Molecular Weight 146.18 g/mol [2][3][4][5]
CAS Number 4728-12-5[2][3][4]
Appearance Colorless to light yellow liquid[2]
Melting Point 197-198°C[2]
Boiling Point 207.7°C[2]
Density 1.004 g/cm³[4]
Purity 96% - 98%[2][5][6]
Storage Conditions 2-8°C, in an inert atmosphere[2][4][7]

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate due to the reactivity of its hydroxyl group and the stability of the dioxane ring.[1] It serves as a key precursor in the synthesis of more complex organic molecules.[1]

The primary chemical reactions involving this compound include:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.[1]

  • Reduction: The compound can be reduced to other alcohols using reducing agents such as lithium aluminum hydride.[1]

  • Substitution Reactions: The hydroxyl group can be replaced by other functional groups, such as halides or amines, through nucleophilic substitution reactions.[1]

Its structural features make it a valuable scaffold in medicinal chemistry for drug design.[1] Studies have indicated its potential cytostatic properties against cancer cells.[1] Furthermore, it is used in biochemical research to investigate enzyme-catalyzed reactions and metabolic pathways.[1]

A This compound B Oxidation (e.g., KMnO4) A->B D Reduction (e.g., LiAlH4) A->D F Nucleophilic Substitution (e.g., HCl) A->F C Aldehyde/Carboxylic Acid Derivative B->C E Alcohol Derivative D->E G Halogenated/Aminated Derivative F->G

Key Chemical Reactions

Experimental Protocols

Synthesis of this compound

A common synthesis method involves the reaction of 2-hydroxymethyl-1,3-propanediol with 2,2-dimethoxypropane in the presence of an acid catalyst.[8]

  • Reaction Setup: A mixture of 2-hydroxymethyl-1,3-propanediol (61.6 mmol), 2,2-dimethoxypropane (95.2 mmol), and 4-toluenesulfonic acid monohydrate (2.58 mmol) in tetrahydrofuran (450 ml) is prepared.[8]

  • Stirring: The reaction mixture is stirred at 20°C for 1 hour.[8]

  • Workup: Triethylamine (5 ml) is added to quench the reaction, and the solvent is removed under reduced pressure.[8]

  • Purification: The crude product is purified by silica gel column chromatography (eluent: chloroform/ethanol, 10:1) to yield this compound as a colorless oil.[8]

Synthesis of the Precursor 2,2-Dimethyl-1,3-dioxan-5-one

The ketone precursor can be synthesized from (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol.[1]

  • Substrate Preparation: (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (26 mmol) is dissolved in dry methylene chloride (70 mL).[1]

  • Reagent Addition: An aqueous solution of NaIO₄ (0.5 M, 125 mL, 63 mmol) is added dropwise at 0°C.[1][9]

  • Stirring: The reaction is allowed to proceed for 1 hour at room temperature.[1][9]

  • Workup: The mixture is extracted with dichloromethane, and the organic layer is washed with 5% aqueous sodium thiosulfate and brine, then dried over Na₂SO₄.[9]

  • Isolation: Evaporation of the solvent yields 2,2-dimethyl-1,3-dioxan-5-one.[1][9]

cluster_0 Synthesis of this compound cluster_1 Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one A 2-Hydroxymethyl-1,3-propanediol + 2,2-Dimethoxypropane B p-TsOH, THF, 20°C, 1h A->B C Quench with Triethylamine Solvent Removal B->C D Silica Gel Chromatography C->D E This compound D->E F (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol G NaIO4, CH2Cl2, 0°C to RT, 1h F->G H Extraction and Washing G->H I Solvent Evaporation H->I J 2,2-Dimethyl-1,3-dioxan-5-one I->J

Synthetic Pathways

Spectroscopic Data

  • ¹H NMR (CDCl₃):

    • δ 1.45 (s, 6H, CH₃ groups)

    • δ 3.80 (d, J = 12.0 Hz, 2H, dioxane ring protons)

    • δ 3.60 (d, J = 12.0 Hz, 2H, dioxane ring protons)[1]

  • ¹H NMR ((CD₃)₂SO):

    • δ 1.30 (6H, s, 2×CH₃)

    • δ 1.69 (1H, m, CH)

    • δ 3.38 (2H, dd, J=5.2, 6.6 Hz, CH₂OH)

    • δ 3.61 (2H, dd, J=11.8, 7.1 Hz, 2×H(ax))

    • δ 3.82 (2H, dd, J=11.8, 4.4 Hz, 2×H(eq))

    • δ 4.53 (1H, t, J=5.2 Hz, D₂O exchangeable, OH)[8]

  • GC-MS Analysis:

    • Molecular Ion Peak: m/z 146 [M]⁺

    • Fragmentation Patterns: m/z 101 (loss of CH₂OH), m/z 85 (dioxane ring cleavage)[1]

Safety and Handling

This compound is classified as harmful if swallowed (H302) and is an irritant.[10] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[11]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[12] Avoid breathing vapors, mist, or gas.[12] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a well-ventilated place at 2-8°C.[2][4] Keep the container tightly closed.[12]

In case of exposure:

  • If Swallowed: Call a poison center or doctor if you feel unwell.[11]

  • If on Skin: Wash with plenty of soap and water.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

References

An In-Depth Technical Guide to (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (CAS Number: 4728-12-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a versatile bifunctional organic compound featuring a protected diol in a dioxane ring and a primary alcohol.[1] Its unique structural characteristics make it a valuable building block in various fields, including organic synthesis, medicinal chemistry, and materials science.[1] The presence of both a protected diol and a reactive hydroxyl group allows for selective chemical transformations, making it an attractive intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its relevance to drug discovery and development. The compound is noted for its utility as a scaffold in drug design and as a building block for more complex molecules, such as those used in Proteolysis Targeting Chimeras (PROTACs).[2][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. Data has been compiled from various commercial and database sources.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 4728-12-5[2][4][5]
Molecular Formula C₇H₁₄O₃[2][4][6]
Molecular Weight 146.18 g/mol [2][4][6]
Appearance Colorless to light yellow liquid[1][7]
Boiling Point 207.7 °C[6]
Melting Point 197-198 °C (Note: Discrepancy in literature, also reported as a liquid at RT)[6]
Density 1.004 g/cm³[8]
Purity Available in purities of 96%, 97%, 98% and higher[2][7][9]
Storage Conditions 2-8°C, under inert atmosphere[8][10]

Table 2: Spectroscopic Data

SpectroscopyDataSource(s)
¹H NMR (CDCl₃) δ 1.45 (s, 6H, CH₃ groups), δ 3.60 (d, J = 12.0 Hz, 2H, dioxane ring protons), δ 3.80 (d, J = 12.0 Hz, 2H, dioxane ring protons)[7]
¹³C NMR (Predicted) δ 98.5 (C(CH₃)₂), δ 67.0 (CH₂O), δ 61.0 (CH₂OH), δ 39.0 (CH), δ 25.0 (CH₃), δ 23.0 (CH₃)N/A
Mass Spectrometry (GC-MS) Molecular Ion Peak: m/z 146 [M]⁺. Fragmentation Patterns: m/z 101 (loss of CH₂OH), m/z 85 (dioxane ring cleavage)[7]
Infrared (IR) Conforms to structure[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent key reactions are provided below. These protocols are based on established chemical transformations of similar substrates.

Synthesis of this compound

The synthesis of the title compound can be achieved through the acid-catalyzed acetalization of 2-(hydroxymethyl)propane-1,3-diol with 2,2-dimethoxypropane. This method is analogous to the protection of other polyols.

Reaction Scheme:

G cluster_conditions Conditions cluster_product Product reactant1 2-(hydroxymethyl)propane-1,3-diol product This compound reactant1->product + catalyst p-TsOH (cat.) reactant2 2,2-dimethoxypropane catalyst->product solvent Acetone/Toluene

Synthesis of this compound.

Procedure:

  • To a solution of 2-(hydroxymethyl)propane-1,3-diol (1 equivalent) in a 1:1 mixture of acetone and toluene, add 2,2-dimethoxypropane (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Equip the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Oxidation to (2,2-Dimethyl-1,3-dioxan-5-yl)carbaldehyde (Swern Oxidation)

The primary alcohol of the title compound can be selectively oxidized to the corresponding aldehyde using Swern oxidation conditions.

G start This compound step1 1. (COCl)₂, DMSO, CH₂Cl₂ -78 °C start->step1 step2 2. Et₃N step1->step2 product (2,2-Dimethyl-1,3-dioxan-5-yl)carbaldehyde step2->product

Swern oxidation of the title compound.

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1 equivalent) in DCM dropwise, and stir for an additional 1 hour at -78 °C.

  • Add triethylamine (5 equivalents) and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Substitution of the Hydroxyl Group (Appel Reaction)

The hydroxyl group can be converted to a halide, for example, a bromide, using an Appel reaction. This functionalized intermediate is useful for subsequent coupling reactions.

Procedure:

  • To a solution of triphenylphosphine (1.5 equivalents) in anhydrous DCM, add carbon tetrabromide (1.5 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1 equivalent) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry, primarily due to its bifunctional nature. The protected diol offers stability under various reaction conditions, while the primary alcohol provides a handle for further functionalization.

One notable application is in the synthesis of linkers for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and building blocks like this compound offer a rigid scaffold to which a warhead (targeting the protein of interest) and an E3 ligase ligand can be attached.

Logical Workflow: Application in PROTAC Synthesis

The following diagram illustrates a hypothetical workflow for the incorporation of this compound into a PROTAC.

G cluster_start Starting Material cluster_functionalization Linker Functionalization cluster_coupling PROTAC Assembly cluster_final Final Product start This compound oxidation Oxidation start->oxidation e.g., Swern amination Reductive Amination oxidation->amination couple_warhead Couple to Warhead amination->couple_warhead couple_e3 Couple to E3 Ligase Ligand couple_warhead->couple_e3 protac PROTAC Molecule couple_e3->protac

References

An In-depth Technical Guide to (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol Synonyms: 2,2-Dimethyl-5-(hydroxymethyl)-1,3-dioxane, 5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane[1] CAS Number: 4728-12-5[1][2]

This technical guide provides a comprehensive overview of this compound, a versatile organic compound utilized as a key intermediate and building block in various scientific and industrial applications. The document details its chemical properties, synthesis protocols, reactivity, and applications, with a focus on its relevance to researchers in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[3][4] Its structural features, including a stable dioxane ring and a reactive primary hydroxyl group, make it a valuable precursor for creating more complex molecules.[3][4]

PropertyValueReference
Molecular Formula C₇H₁₄O₃[1][3][4]
Molecular Weight 146.19 g/mol [3]
Appearance Colorless to yellow liquid[3][4]
Boiling Point 207.7°C[4]
Purity ≥96%[2]
Storage Conditions 2-8°C or -20°C[2][4]

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the acid-catalyzed acetalization of a polyol.

Experimental Protocol: Acetalization of Tris(hydroxymethyl)aminomethane

This procedure details the synthesis of a related amino-substituted dioxane which can be a precursor. A primary route involves the reaction between Tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane.[3][5]

  • Reaction Setup: Dissolve Tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in anhydrous N,N-dimethylformamide (DMF, 180 mL) in a suitable reaction flask.[3][5]

  • Reagent Addition: Under a nitrogen atmosphere, add 2,2-dimethoxypropane (21.5 mL, 175 mmol) followed by the acid catalyst, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.58 g, 7.93 mmol).[3][5]

  • Reaction: Stir the mixture at room temperature for approximately 22 hours.[3][5]

  • Workup: Quench the reaction by adding ethyl acetate and triethylamine. Remove the solvent under reduced pressure.[3][5]

  • Purification: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (5:1) eluent to yield the desired product.[3][5]

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_process Process cluster_end Final Product A Tris(hydroxymethyl)aminomethane in DMF D Mix & Stir (22h, RT, N₂) A->D B 2,2-Dimethoxypropane B->D C p-TsOH·H₂O C->D E Quench (EtOAc, Et₃N) D->E F Purification (Silica Chromatography) E->F G (2,2-Dimethyl-1,3-dioxan-5-yl) -derivative F->G

Caption: General workflow for the synthesis of a dioxane derivative.

Chemical Reactivity and Applications

The compound's bifunctional nature, with a protected diol system and a free hydroxyl group, allows for a range of chemical transformations.[3]

  • Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using standard oxidizing agents like potassium permanganate.[3]

  • Reduction: The compound itself is an alcohol, but it can be synthesized via reduction of related compounds (e.g., esters or aldehydes) using agents like lithium aluminum hydride.[3]

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group and subsequently replaced by various nucleophiles, such as halides or amines, to generate a diverse array of derivatives.[3]

These reactions make it a crucial building block in organic synthesis and medicinal chemistry.[3] It serves as a scaffold for drug design, and some studies have noted its derivatives possess cytostatic properties against cancer cells.[3] Industrially, it is used in the formulation of polymers and resins.[4]

G cluster_reactions Key Chemical Reactions cluster_products Resulting Derivatives A This compound B Oxidation A->B [O] C Nucleophilic Substitution A->C Nu⁻ D Esterification A->D RCOOH E Aldehydes & Carboxylic Acids B->E F Halides, Amines, etc. C->F G Esters D->G G A Core Scaffold This compound B Chemical Modification (Oxidation, Substitution, etc.) A->B C Library of Novel Derivatives B->C D Biological Screening (e.g., Cytotoxicity Assays) C->D E Identification of Lead Compounds D->E F Drug Development Pipeline E->F

References

Spectroscopic and Spectrometric Characterization of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (CAS No. 4728-12-5). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this versatile building block used in various chemical synthesis applications.

Molecular Structure

This compound is a heterocyclic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . Its structure consists of a 1,3-dioxane ring substituted with two methyl groups at the 2-position and a hydroxymethyl group at the 5-position.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegration (Number of Protons)Assignment
1.45Singlet6H2 x CH₃ (gem-dimethyl)
3.60Doublet (J = 12.0 Hz)2HDioxane ring protons (axial)
3.80Doublet (J = 12.0 Hz)2HDioxane ring protons (equatorial)

Solvent: CDCl₃

Table 2: Mass Spectrometry (MS) Data

m/zInterpretation
146[M]⁺ (Molecular Ion)
101[M - CH₂OH]⁺
85Dioxane ring cleavage fragment

Ionization Method: Electron Ionization (EI) as part of Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm (Predicted)Assignment
~22-282 x CH₃ (gem-dimethyl)
~60-65CH₂OH
~70-75C4 & C6 of dioxane ring
~40-45C5 of dioxane ring
~98-102C2 of dioxane ring (quaternary)

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Similarly, specific experimental IR data is not widely published. The expected characteristic absorption bands based on the functional groups present in the molecule are listed below. While some commercial suppliers state that the infrared spectrum conforms to the structure, specific peak values are not provided.[2]

Wavenumber (cm⁻¹) (Predicted)Functional Group Assignment
3600-3200 (broad)O-H stretch (alcohol)
2990-2850C-H stretch (alkane)
1150-1050C-O stretch (acetal, alcohol)

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available in the public domain. However, the following represents standard methodologies for obtaining such spectroscopic and spectrometric information for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

  • ¹H NMR Acquisition:

    • A standard pulse sequence is used to acquire the proton spectrum.

    • The spectral width is set to cover the expected chemical shift range for organic molecules (e.g., 0-12 ppm).

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms.

    • The spectral width is set to accommodate the larger chemical shift range of carbon (e.g., 0-220 ppm).

    • A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the deuterated solvent signal.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) is a common method for sample introduction, which also provides separation from any impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) is a standard setup.

  • GC Conditions:

    • A suitable capillary column (e.g., a non-polar or medium-polarity column) is used.

    • The oven temperature is programmed to ramp up to ensure the elution of the compound.

    • Helium is typically used as the carrier gas.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to induce fragmentation and generate a characteristic mass spectrum.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is frequently used to separate the ions based on their mass-to-charge ratio (m/z).

    • The mass spectrum is recorded over a relevant m/z range (e.g., 40-400 amu).

Infrared (IR) Spectroscopy
  • Sample Preparation: As a liquid, the IR spectrum of this compound can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed in the beam path, and the sample spectrum is acquired.

    • The instrument software automatically subtracts the background to produce the final IR spectrum.

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., GC-MS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

Alternative names for (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, a versatile heterocyclic building block used in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthetic protocols, and applications, with a focus on its utility for professionals in research and development.

Nomenclature and Chemical Identity

This compound is a stable organic compound featuring a dioxane ring system derived from the protection of two hydroxyl groups of 2-(hydroxymethyl)propane-1,3-diol with acetone.[1] This structure provides a rigid scaffold with a primary alcohol, making it a valuable intermediate for introducing the protected diol moiety into more complex molecules.[2] Its unique structural features make it a point of interest in the synthesis of specialty chemicals, particularly for pharmaceutical and agrochemical development.[3]

A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

Identifier TypeValue
IUPAC Name This compound
CAS Number 4728-12-5
Molecular Formula C₇H₁₄O₃
InChI Key BTAUZIVCHJIXAX-UHFFFAOYSA-N
Synonyms 2,2-Dimethyl-5-(hydroxymethyl)-1,3-dioxane
5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane
2,2-dimethyl-1,3-dioxane-5-methanol
2,2-Dimethyl-5-hydroxymethyl-1,3-dioxan

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.

PropertyValue
Molecular Weight 146.18 g/mol [4]
Appearance Colorless to light yellow liquid[3][4]
Melting Point 197-198°C[3]
Boiling Point 207.7°C[3]
Purity Commercially available from 96% to >98%[4][5]
Storage 2-8°C or Refrigerator[3][4]
Spectroscopic Data While commercial suppliers confirm the structure via NMR and IR, specific spectral data is not widely published.[3][6] For reference, the ¹H NMR spectrum for the immediate precursor, 2,2-dimethyl-1,3-dioxan-5-one, is reported as (400 MHz, CDCl₃) δ 4.15 (s, 4H), 1.45 (s, 6H).[7]

Synthesis and Experimental Protocols

This compound is most commonly synthesized via the reduction of its corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one. Below are detailed protocols for the synthesis of this precursor and its subsequent reduction.

Protocol 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

This two-step procedure starts from tris(hydroxymethyl)aminomethane to first generate an amino-dioxane intermediate, which is then oxidatively cleaved to the target ketone.[7]

Step A: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

  • Dissolve tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in anhydrous N,N-dimethylformamide (DMF, 180 mL) in a round-bottomed flask under a nitrogen atmosphere.[7]

  • Add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[7]

  • Stir the reaction mixture at room temperature for 22 hours.[7]

  • Quench the reaction by diluting the mixture with ethyl acetate and neutralizing with triethylamine.[7]

  • Remove the solvent under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography using a mobile phase of n-hexane/ethyl acetate (5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid (Yield: 20.9 g, 78%).[7]

Step B: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

  • Dissolve the intermediate from Step A (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH₂PO₄, 8.51 g, 621 mmol).[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • Slowly add an aqueous solution of sodium periodate (NaIO₄) (0.5 M, 125 mL, 63 mmol) dropwise.[7]

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.[7]

  • Extract the product with dichloromethane. Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.[7]

  • Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil (Yield: 7.35 g, 91%).[7]

Protocol 2: Synthesis of this compound

This procedure is a representative method for the reduction of a ketone to an alcohol using sodium borohydride, a mild and selective reducing agent.[8][9]

  • Dissolve 2,2-dimethyl-1,3-dioxan-5-one (e.g., 5.0 g, 34.7 mmol) in ethanol (e.g., 50 mL) in a 100-mL Erlenmeyer flask and cool the solution in an ice-water bath.[9]

  • In several small portions over 5-10 minutes, add sodium borohydride (NaBH₄) (e.g., 0.66 g, 17.4 mmol). Note: Although 1 equivalent of NaBH₄ can reduce 4 equivalents of ketone, a slight excess is often used.[8]

  • Gently swirl the mixture and allow it to react for an additional 20-30 minutes at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][9]

  • Once the reaction is complete, cool the mixture in an ice-water bath and quench by the slow addition of water (e.g., 20 mL) followed by 1 M HCl (e.g., 5 mL) to neutralize the excess borohydride and the borate esters.[9]

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Chemical Reactivity and Applications

This compound is a versatile synthetic intermediate due to the reactivity of its primary hydroxyl group.[1]

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,2-dimethyl-1,3-dioxan-5-carbaldehyde) or further to the carboxylic acid using standard oxidizing agents.[1]

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) or directly substituted (e.g., with halides) to allow for nucleophilic substitution reactions.[1]

  • Esterification/Etherification: The alcohol readily undergoes esterification with carboxylic acids or their derivatives and etherification with alkyl halides.

In medicinal chemistry, this compound and its derivatives are explored for their potential biological activities. Studies have noted the cytostatic properties of related structures against cancer cells.[1] Its rigid, protected diol structure makes it an attractive scaffold for the design of novel therapeutic agents.[1]

Visualization of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate key chemical transformations involving the this compound core structure.

Reaction Mechanism: Ketone Reduction

This diagram details the nucleophilic addition of a hydride from sodium borohydride to the carbonyl of 2,2-dimethyl-1,3-dioxan-5-one, followed by a workup step to yield the final alcohol product.

G Mechanism: Reduction of 2,2-Dimethyl-1,3-dioxan-5-one ketone 2,2-Dimethyl-1,3-dioxan-5-one alkoxide Intermediate Alkoxyborate ketone->alkoxide 1. Nucleophilic attack by H⁻ nabh4 NaBH₄ (Sodium Borohydride) nabh4->alkoxide product This compound alkoxide->product 2. Protonation workup Aqueous Workup (e.g., H₂O, H⁺) workup->product

Caption: Mechanism of Sodium Borohydride Reduction.

Synthetic Workflow: Application as a Building Block

2,2-Dimethyl-1,3-dioxan-5-one, the direct precursor to the title compound, serves as a key starting material in complex multi-step syntheses, such as the creation of glycoside hydrolase inhibitors.[10] The following workflow illustrates this application.

G Workflow: Synthesis of a Glycoside Hydrolase Inactivator start 2,2-Dimethyl-1,3-dioxan-5-one step_a a) Chlorination (NCS, (R)-proline) start->step_a intermediate1 α-Chloro Ketone step_a->intermediate1 step_b b) Tetrazole Coupling (LiHMDS) intermediate1->step_b intermediate2 Coupled Intermediate step_b->intermediate2 step_c c) Deprotection (PPTS) intermediate2->step_c intermediate3 Diol Intermediate step_c->intermediate3 step_d d) Hydrolysis (NaOH) e) Esterification / Diazotization intermediate3->step_d intermediate4 Diazo Ketone step_d->intermediate4 step_f f) Rhodium Catalysis g) TBAF Deprotection intermediate4->step_f final_product Carbocyclic Core step_f->final_product final_steps h-l) Further Elaboration final_product->final_steps inactivator Glycoside Hydrolase Inactivator final_steps->inactivator

Caption: Multi-step synthesis using a dioxane precursor.

References

Role of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol as a chiral building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2,2-Dimethyl-1,3-dioxan-5-yl)methanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chiral building block derived from glycerol. It details its synthesis, chemical properties, and potential applications in organic synthesis and medicinal chemistry, with a focus on its role as a chiral synthon for the development of complex molecules.

Introduction

This compound is a heterocyclic organic compound featuring a six-membered dioxane ring and a primary alcohol functional group.[1] It is derived from the protection of two of the three hydroxyl groups of glycerol, a readily available and renewable feedstock.[2] The presence of a stereocenter at the C5 position and a modifiable hydroxymethyl group makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.[3]

This compound is a structural isomer of the more commonly known (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, or solketal, which contains a five-membered dioxolane ring. In the standard acid-catalyzed ketalization of glycerol with acetone, the five-membered solketal is the major product, while the six-membered dioxane isomer is formed as a minor byproduct.[2]

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 4728-12-5[4][5]
Molecular Formula C₇H₁₄O₃[1][4]
Molecular Weight 146.18 g/mol [4][6]
Density 1.004 g/cm³[4]
Appearance Not specified (typically a liquid)
Storage 2°C - 8°C[4]

Synthesis and Selectivity

The primary route for synthesizing this compound is the acid-catalyzed acetalization reaction between glycerol and acetone. This reaction yields a mixture of the 1,2-ketal (solketal, a five-membered ring) and the 1,3-ketal (a six-membered ring). The formation of solketal is kinetically and thermodynamically favored, making it the predominant product.

The selectivity towards the five-membered ring (solketal) is typically very high, around 98%, with the desired six-membered ring isomer being the minor product at approximately 2%.[2] This presents a significant challenge for isolating the dioxane derivative in high yields from this direct synthesis method.

Table 2: Typical Product Distribution in Glycerol Ketalization
ProductRing SizeSelectivity
(2,2-dimethyl-1,3-dioxolan-4-yl)methanol (Solketal)5-membered~98%
This compound6-membered~2%

Data sourced from a study on glycerol ketalization.[2]

G Glycerol Glycerol Catalyst Acid Catalyst (e.g., H₂SO₄, Zeolites, Resins) Glycerol->Catalyst Acetone Acetone Acetone->Catalyst Solketal Solketal (Dioxolane Isomer) ~98% Selectivity Catalyst->Solketal Dioxane This compound (Dioxane Isomer) ~2% Selectivity Catalyst->Dioxane Water Water Catalyst->Water G Start This compound (Chiral Synthon) Oxidation Oxidation Start->Oxidation Substitution Activation & Nucleophilic Substitution Start->Substitution Esterification Esterification / Etherification Start->Esterification Aldehyde Chiral Aldehyde / Carboxylic Acid Oxidation->Aldehyde Substituted Chiral Substituted Derivatives (e.g., Amines) Substitution->Substituted Ester Chiral Esters / Ethers Esterification->Ester Deprotection Acidic Deprotection (Optional) Aldehyde->Deprotection Substituted->Deprotection Ester->Deprotection Final Complex Chiral Target Molecule Deprotection->Final

References

Methodological & Application

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol , a derivative of solketal, is a readily available and versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid cyclic structure, derived from the protection of glycerol, provides a well-defined stereochemical environment, making it an excellent starting material for the synthesis of a wide array of enantiomerically pure compounds. This application note details its use in the synthesis of pharmacologically active molecules and as a precursor for chiral ligands, providing researchers, scientists, and drug development professionals with detailed protocols and quantitative data.

Application 1: Synthesis of Fatty Acid Esters

This compound serves as a precursor for the synthesis of chiral fatty acid esters. These esters have applications in various fields, including the food and pharmaceutical industries. The synthesis involves the esterification of the primary hydroxyl group of the solketal derivative.

Quantitative Data Summary
Fatty Acid ReactantProductYield (%)
Caprylic acid(2,2-Dimethyl-1,3-dioxan-5-yl)methyl octanoate92
Lauric acid(2,2-Dimethyl-1,3-dioxan-5-yl)methyl dodecanoate95
Palmitic acid(2,2-Dimethyl-1,3-dioxan-5-yl)methyl palmitate90
Stearic acid(2,2-Dimethyl-1,3-dioxan-5-yl)methyl stearate88
Experimental Protocol: General Procedure for the Synthesis of Fatty Acid Solketal Esters

A mixture of the respective fatty acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene is refluxed using a Dean-Stark apparatus for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, washed sequentially with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure fatty acid ester.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Fatty_Acid Fatty Acid Esterification Esterification Fatty_Acid->Esterification Solketal_Derivative This compound Solketal_Derivative->Esterification Catalyst p-TsOH (cat.) Catalyst->Esterification Solvent Toluene Solvent->Esterification Temperature Reflux Temperature->Esterification Workup Aqueous Workup & Purification Esterification->Workup Product Fatty Acid Ester Workup->Product

Caption: Experimental workflow for the synthesis of fatty acid esters.

Application 2: Precursor in the Synthesis of Beta-Adrenergic Blockers

The synthesis of (S)-propranolol typically starts from α-naphthol and epichlorohydrin, followed by kinetic resolution of the resulting racemic epoxide. However, the use of chiral solketal derivatives provides an alternative and potentially more direct route to the enantiomerically pure target molecule.

G Solketal (R)-(2,2-Dimethyl-1,3- dioxan-5-yl)methanol Activation Activation of OH group (e.g., Tosylation) Solketal->Activation Intermediate Activated Intermediate Activation->Intermediate Nucleophilic_Substitution Nucleophilic Substitution with 1-naphthol Intermediate->Nucleophilic_Substitution Ether_Intermediate Naphthyl Ether Intermediate Nucleophilic_Substitution->Ether_Intermediate Deprotection_Epoxidation Deprotection & Epoxidation Ether_Intermediate->Deprotection_Epoxidation Epoxide (S)-Glycidyl Naphthyl Ether Deprotection_Epoxidation->Epoxide Ring_Opening Ring Opening with Isopropylamine Epoxide->Ring_Opening Propranolol (S)-Propranolol Ring_Opening->Propranolol

Caption: Proposed synthetic pathway to (S)-propranolol.

Application 3: Chiral Auxiliary and Precursor for Chiral Ligands

The inherent chirality of this compound makes it a valuable chiral auxiliary to control stereoselectivity in various asymmetric reactions. By temporarily incorporating this moiety into a substrate, it can direct the stereochemical outcome of subsequent transformations.

Furthermore, it serves as a precursor for the synthesis of novel chiral ligands, particularly phosphine ligands, which are crucial in transition-metal-catalyzed asymmetric catalysis. The synthesis of such ligands typically involves the functionalization of the hydroxyl group to introduce a phosphine moiety. These chiral ligands can then be employed in a variety of enantioselective reactions, such as asymmetric hydrogenation and allylic alkylation.

Detailed experimental protocols and quantitative data for these specific applications are highly dependent on the target molecule and the reaction type and require further investigation for specific cases.

Application Notes & Protocols: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a versatile and valuable chiral building block in medicinal chemistry and organic synthesis.[1][2] Its rigid 1,3-dioxane scaffold allows for precise stereochemical control, making it an ideal starting material for the synthesis of complex pharmaceutical intermediates, particularly nucleoside analogues with potential antiviral and anticancer activities. The inherent functionalities of the primary alcohol and the protected diol system offer multiple avenues for chemical modification, enabling the construction of diverse molecular architectures.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of antiviral nucleoside analogues. Detailed experimental protocols for key transformations and a summary of relevant biological activity data are presented.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of modified nucleosides. The 1,3-dioxane ring serves as a stable mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides. Modifications to this ring system can lead to compounds with enhanced metabolic stability and improved pharmacological profiles.

A general synthetic strategy involves a few key steps:

  • Oxidation of the primary alcohol to an aldehyde or carboxylic acid.

  • Activation of the hydroxyl group by conversion to a suitable leaving group (e.g., mesylate, tosylate).

  • Nucleophilic substitution with a nucleobase (e.g., pyrimidines, purines) to form the crucial C-N glycosidic bond analog.

  • Deprotection of the acetal to reveal the 1,3-diol functionality, if required for the final drug molecule.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number4728-12-5[3]
Molecular FormulaC₇H₁₄O₃[3]
Molecular Weight146.18 g/mol [3]
AppearanceColorless to light yellow liquid[1]
Boiling Point207.7°C[1]
Storage2-8°C[1]
Table 2: Representative Antiviral Activity of Dioxane-Containing Nucleoside Analogues
CompoundVirusAssayEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
(R)-2-hydroxymethyl-[4][5]dioxane DerivativeSindbis VirusVirus Replication Inhibition3.4>1000>294
Bisdioxane DerivativeSindbis VirusVirus Replication Inhibition14>1000>71
(-)-β-d-1′,3′-Dioxolane guanosine (DXG)HIV-1Reverse Transcriptase Inhibition0.046 - 0.085>500>5882 - >10869
1,2,3-triazolyl nucleoside analogue 5iInfluenza A (H1N1)Virus Replication Inhibition24.3>100>4.1
1,2,3-triazolyl nucleoside analogue 11cInfluenza A (H1N1)Virus Replication Inhibition29.2>100>3.4

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Data is illustrative and derived from analogues with similar structural motifs.[6][7][8]

Experimental Protocols

Protocol 1: Oxidation of this compound to 2,2-Dimethyl-1,3-dioxan-5-one

This protocol is adapted from the oxidation of a structurally similar nitro-substituted analogue.[9]

Materials:

  • (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (as a proxy for reactivity)

  • Dry Methylene Chloride (CH₂Cl₂)

  • Sodium Periodate (NaIO₄), 0.5 M aqueous solution

  • Sodium Thiosulfate (Na₂S₂O₃), 5% aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (5.0 g, 26 mmol) in dry methylene chloride (70 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the 0.5 M aqueous solution of sodium periodate (125 mL, 63 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride (3 x 50 mL).

  • Combine the organic layers and wash with a 5% aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2,2-dimethyl-1,3-dioxan-5-one, is obtained as a colorless oil.

Expected Yield: Based on the analogous reaction, a yield of approximately 91% can be expected.[9][10]

Protocol 2: Synthesis of a Pyrimidine Nucleoside Analogue via Mesylation and Nucleophilic Substitution

This protocol outlines a general procedure for the synthesis of a nucleoside analogue.

Part A: Mesylation of this compound

Materials:

  • This compound

  • Dry Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl Chloride (MsCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.

Part B: Nucleophilic Substitution with Uracil

Materials:

  • Mesylated intermediate from Part A

  • Uracil

  • Dry Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

Procedure:

  • To a solution of the mesylated intermediate (1.0 eq) in dry DMF, add uracil (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired nucleoside analogue.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Key Intermediate 1 cluster_intermediate2 Key Intermediate 2 cluster_product Final Product A (2,2-Dimethyl-1,3- dioxan-5-yl)methanol B 2,2-Dimethyl-1,3- dioxan-5-carbaldehyde A->B Oxidation (e.g., PCC, Swern) C Mesylated Intermediate A->C Mesylation (MsCl, TEA) D Nucleoside Analogue C->D Nucleophilic Substitution (Nucleobase, Base) Mechanism_of_Action cluster_activation Intracellular Activation cluster_inhibition Viral RNA Polymerase Inhibition A Nucleoside Analogue (Prodrug) B Monophosphate A->B Cellular Kinases C Diphosphate B->C Cellular Kinases D Triphosphate (Active Form) C->D Cellular Kinases G Incorporation of Active Analogue D->G Competes with natural NTPs E Viral RNA Template F Viral RdRp E->F F->G H Chain Termination G->H I Lethal Mutagenesis G->I

References

Application of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol) is a versatile chemical intermediate with significant potential in the development of novel agrochemicals. Its stable 1,3-dioxane core, substituted with a reactive hydroxymethyl group, provides a valuable scaffold for the synthesis of a diverse range of derivatives with potential fungicidal, herbicidal, and insecticidal properties. This document outlines the application of this compound in agrochemical research, providing detailed experimental protocols and summarizing available data on the activity of related compounds.

Overview of Agrochemical Potential

While direct agrochemical applications of this compound are not extensively reported in peer-reviewed literature, the broader class of 1,3-dioxane and 1,3-dioxolane derivatives has demonstrated notable biological activities relevant to agriculture. These compounds serve as valuable building blocks in the synthesis of specialty chemicals for the agrochemical sector[1]. Research into related structures has indicated potential for:

  • Fungicidal Activity: Dioxane and dioxolane derivatives have shown fungitoxic effects against various plant pathogens[2]. The core structure is analogous to some commercial fungicides, suggesting that derivatives of this compound could be developed into effective fungal growth inhibitors.

  • Herbicidal Activity: Certain dioxane derivatives have been investigated for their herbicidal properties and as adjuvants to enhance the efficacy of existing herbicides.

  • Insecticidal Activity: The 1,3-dioxane moiety is present in some compounds with known insecticidal properties, indicating a potential avenue for the development of new pest control agents.

Synthesis of Agrochemical Candidates

This compound serves as a key starting material for the synthesis of various agrochemical candidates through modification of its hydroxyl group. Common synthetic transformations include esterification, etherification, and substitution reactions to introduce diverse pharmacophores.

General Synthesis Workflow

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation, Halogenation) A->B Optional C Esterification (with various carboxylic acids) A->C D Etherification (Williamson ether synthesis) A->D E Nucleophilic Substitution B->E F Library of Ester Derivatives C->F G Library of Ether Derivatives D->G H Library of Substituted Derivatives E->H I Primary Screening (Fungicidal, Herbicidal, Insecticidal) F->I G->I H->I J Lead Compound Identification I->J

Caption: General workflow for the synthesis and screening of agrochemical candidates from this compound.

Experimental Protocol: Synthesis of Ester Derivatives

This protocol describes a general method for the synthesis of ester derivatives of this compound for screening as potential agrochemicals.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid (varied structures for library synthesis)

  • Dichloromethane (DCM), anhydrous

  • Pyridine or triethylamine (base)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (for carboxylic acid coupling)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents (Method A: Acyl Chloride): Cool the solution to 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq).

  • Addition of Reagents (Method B: Carboxylic Acid): To the solution of this compound, add the desired carboxylic acid (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea in Method B). Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified ester derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Fungicidal Applications

Derivatives of 1,3-dioxane have shown promise as antifungal agents. The structural similarity to known fungicides suggests that modifications of this compound could lead to the discovery of novel compounds for crop protection.

Potential Mechanism of Action

While the specific mechanism for dioxane-based fungicides is not fully elucidated, a plausible pathway involves the disruption of fungal cell membrane integrity or the inhibition of key metabolic enzymes. The lipophilic nature of the dioxane ring can facilitate passage through the fungal cell wall and membrane.

G A Dioxane Derivative B Fungal Cell Wall A->B Penetration C Fungal Cell Membrane B->C D Membrane Disruption C->D E Enzyme Inhibition (e.g., Ergosterol Biosynthesis) C->E F Cellular Leakage D->F G Inhibition of Fungal Growth E->G F->G

Caption: Plausible mechanism of action for dioxane-based fungicides.

Quantitative Data on Related Compounds

Quantitative data for derivatives of this compound is limited. However, studies on related 1,3-dioxolane derivatives provide an indication of potential efficacy.

Compound ClassTarget OrganismActivity MetricValue
1,3-Dioxolane derivativesStaphylococcus aureusMIC625–1250 µg/mL
1,3-Dioxolane derivativesCandida albicansMICNot specified, but noted as "excellent activity"

MIC: Minimum Inhibitory Concentration

Experimental Protocol: In Vitro Antifungal Assay

This protocol describes a method for the preliminary screening of synthesized derivatives for antifungal activity using a mycelial growth inhibition assay.

Materials:

  • Potato Dextrose Agar (PDA)

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-60 °C.

  • Poisoned Media Preparation: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Plating: Pour the poisoned and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture and place it mycelial-side down in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: From the dose-response data, calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀).

Herbicidal Applications

This compound and its derivatives can be explored for their potential as herbicides or as adjuvants to improve the performance of existing herbicides.

Logical Pathway for Herbicide Adjuvant Action

G A Herbicide + Dioxane Adjuvant B Spray Droplet A->B C Leaf Surface B->C D Improved Wetting & Spreading C->D E Increased Contact Area D->E F Enhanced Cuticular Penetration E->F G Increased Herbicide Uptake F->G H Translocation to Target Site G->H I Inhibition of Plant Growth H->I

Caption: Logical pathway illustrating the role of a dioxane derivative as a herbicide adjuvant.

Experimental Protocol: Seedling Growth Inhibition Assay

This protocol provides a method for evaluating the pre-emergent herbicidal activity of synthesized compounds on model weed species.

Materials:

  • Seeds of a model weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Petri dishes with filter paper

  • Test compounds dissolved in a suitable solvent (e.g., acetone) and diluted in water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in water containing a small amount of acetone to aid solubility.

  • Seed Plating: Place a sterile filter paper in each petri dish and add a known number of seeds (e.g., 20) evenly distributed on the surface.

  • Treatment Application: Add a defined volume of the test solution to each petri dish to saturate the filter paper. A control group should be treated with the solvent-water mixture only.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25 °C, 16/8 h light/dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the concentration required to cause 50% inhibition (IC₅₀) for the most sensitive parameter.

Insecticidal Applications

While less explored, the 1,3-dioxane scaffold could be a starting point for the development of new insecticides. Structure-activity relationship studies of known insecticides containing this moiety can guide the design of novel derivatives from this compound.

Data on Related Compounds
CompoundOrganismRoute of ExposureToxicity MetricValue
Dioxolane 418RatInhalation (4h)LC₅₀~1300 ppm
Dioxolane 416RatInhalation (4h)LC₅₀~1700 ppm

LC₅₀: Lethal Concentration, 50%

Experimental Protocol: Contact Toxicity Bioassay

This protocol outlines a method to assess the contact insecticidal activity of synthesized compounds against a model insect pest.

Materials:

  • Test insects (e.g., third-instar larvae of Spodoptera litura)

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Micropipette

  • Petri dishes with a food source (e.g., artificial diet)

Procedure:

  • Preparation of Dosing Solutions: Prepare a range of concentrations of the test compounds in acetone.

  • Topical Application: Using a micropipette, apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. A control group should be treated with acetone only.

  • Incubation: Place the treated larvae individually in petri dishes containing a food source and incubate at controlled temperature and humidity (e.g., 25 °C, 60% RH).

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the dose required to kill 50% of the test population (LD₅₀) using probit analysis.

Conclusion

This compound represents a promising starting point for the development of novel agrochemicals. Its straightforward derivatization allows for the creation of diverse chemical libraries for screening. While quantitative data on its direct agrochemical applications is currently sparse, the demonstrated activity of related dioxane and dioxolane derivatives provides a strong rationale for further investigation. The protocols outlined in this document offer a framework for the synthesis and evaluation of new fungicidal, herbicidal, and insecticidal candidates derived from this versatile chemical intermediate. Future research should focus on establishing clear structure-activity relationships to guide the design of potent and selective agrochemicals based on the 1,3-dioxane scaffold.

References

Application Notes and Protocols: The 2,2-Dimethyl-1,3-dioxane Moiety as a Protecting Group for 1,3-Diols and the Role of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A common challenge in the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, is the selective reaction of one functional group in the presence of others. Protecting groups are essential tools to temporarily mask reactive functionalities, like diols, to prevent unwanted side reactions. This document provides a detailed overview of the use of the 2,2-dimethyl-1,3-dioxane group for the protection of 1,3-diols.

It is important to clarify a potential misconception regarding the topic. The compound (2,2-Dimethyl-1,3-dioxan-5-yl)methanol is not typically used as a reagent to protect diols. Instead, it is a valuable chiral building block in which a glycerol backbone is already protected as a 2,2-dimethyl-1,3-dioxane, presenting a free primary hydroxyl group for further synthetic transformations.[1][2] This document will therefore cover two key aspects:

  • The 2,2-Dimethyl-1,3-dioxane Group for 1,3-Diol Protection: Detailed protocols for the formation and removal of this protecting group.

  • Synthetic Applications of this compound: An overview of its role as a chiral synthon.

Part 1: The 2,2-Dimethyl-1,3-dioxane Group for 1,3-Diol Protection

The 2,2-dimethyl-1,3-dioxane, also known as an isopropylidene ketal or acetonide of a 1,3-diol, is a widely used protecting group due to its ease of formation, general stability, and straightforward removal.[3]

Data Presentation: Reaction Conditions for Protection and Deprotection

The following tables summarize common conditions for the protection of 1,3-diols as 2,2-dimethyl-1,3-dioxanes and their subsequent deprotection.

Table 1: Protection of 1,3-Diols as 2,2-Dimethyl-1,3-dioxanes

ReagentCatalystSolventTemperatureTypical YieldReference(s)
2,2-Dimethoxypropanep-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM) or AcetoneRoom TemperatureGood to Excellent[4][5]
2,2-DimethoxypropaneIodine (I₂)Dichloromethane (DCM)Room TemperatureGood[3]
2,2-DimethoxypropaneHeterogeneous acid catalyst (e.g., HT-S)2,2-Dimethoxypropane (neat)80 °C77-99%[5]
AcetoneAnhydrous CuSO₄, p-TsOH (cat.)AcetoneRefluxVariableGeneral textbook knowledge

Table 2: Deprotection of 2,2-Dimethyl-1,3-dioxanes

Reagent(s)SolventTemperatureNotesReference(s)
Acetic Acid (aq.)Tetrahydrofuran (THF) / WaterRoom Temperature to RefluxMild acidic conditions[4]
Hydrochloric Acid (cat.)THF / WaterRoom TemperatureStronger acid, faster reaction[3]
p-Toluenesulfonic acid (cat.)Methanol / WaterRoom TemperatureEffective for transacetalizationGeneral textbook knowledge
Dowex 50W-X8 (H⁺ form)MethanolRoom TemperatureSolid-supported acid catalyst, easy workupGeneral textbook knowledge

Experimental Protocols

Protocol 1: Protection of a 1,3-Diol using 2,2-Dimethoxypropane and p-TsOH

This protocol describes a general procedure for the formation of a 2,2-dimethyl-1,3-dioxane protecting group.

Materials:

  • 1,3-Diol (1.0 equiv)

  • 2,2-Dimethoxypropane (1.5 - 2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1,3-diol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane to the solution.

  • Add a catalytic amount of p-TsOH·H₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of a 2,2-Dimethyl-1,3-dioxane

This protocol outlines a general method for the acidic hydrolysis of the 2,2-dimethyl-1,3-dioxane protecting group.

Materials:

  • Protected diol (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2,2-dimethyl-1,3-dioxane-protected diol in a mixture of THF and water (e.g., 4:1 v/v).[3]

  • Add a catalytic amount of 1 M HCl.

  • Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction by the careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected diol.

  • Purify by column chromatography or recrystallization as needed.

Mandatory Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Diol 1,3-Diol Hemiketal Hemiketal Intermediate Diol->Hemiketal Nucleophilic attack DMP 2,2-Dimethoxypropane Protonated_DMP Protonated DMP DMP->Protonated_DMP Protonation Catalyst H⁺ (e.g., p-TsOH) Catalyst->DMP Oxocarbenium Oxocarbenium Ion Protonated_DMP->Oxocarbenium - MeOH Oxocarbenium->Hemiketal Protected_Diol 2,2-Dimethyl-1,3-dioxane Hemiketal->Protected_Diol Intramolecular cyclization & -H⁺

Caption: Mechanism of 1,3-Diol Protection.

Deprotection_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Protected_Diol 2,2-Dimethyl-1,3-dioxane Protonated_Acetal Protonated Acetal Protected_Diol->Protonated_Acetal Protonation Water H₂O Hemiketal_intermediate Hemiketal Water->Hemiketal_intermediate Catalyst H⁺ Catalyst->Protected_Diol Protonated_Acetal->Hemiketal_intermediate Ring opening Diol 1,3-Diol Hemiketal_intermediate->Diol Proton transfer & C-O cleavage Acetone Acetone Hemiketal_intermediate->Acetone

Caption: Mechanism of 1,3-Dioxane Deprotection.

Part 2: Synthetic Applications of this compound

This compound is a versatile chiral building block derived from glycerol. The 2,2-dimethyl-1,3-dioxane moiety serves as a protecting group for the 1,2-diol of glycerol, leaving the primary hydroxyl group at C1 available for various chemical transformations.[1][2] This compound is a valuable precursor in the synthesis of complex molecules where stereochemistry is crucial.

Key Reactions and Transformations:

The primary utility of this compound stems from the reactivity of its free hydroxyl group. Common transformations include:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.[1]

  • Ether and Ester Formation: The hydroxyl group can be readily converted into ethers or esters.

  • Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.[1]

  • Coupling Reactions: It can be used in various coupling reactions to build larger molecular frameworks.

The 2,2-dimethyl-1,3-dioxane protecting group is stable under many of these conditions and can be removed at a later synthetic stage using acidic hydrolysis to unmask the diol functionality.

Building_Block_Workflow Start This compound Transformation Functional Group Transformation (Oxidation, Esterification, etc.) Start->Transformation Intermediate Modified Chiral Intermediate Transformation->Intermediate Coupling Coupling with another Molecular Fragment Intermediate->Coupling Complex_Molecule Complex Molecule with Protected Diol Coupling->Complex_Molecule Deprotection Acidic Hydrolysis Complex_Molecule->Deprotection Final_Product Final Deprotected Product Deprotection->Final_Product

Caption: Synthetic Workflow using the Chiral Building Block.

References

Application Notes and Protocols: Deprotection of the Acetonide Group in (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the acetonide group in (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, yielding glycerol. The acetonide group is a common protecting group for 1,3-diols, and its efficient removal is a crucial step in many synthetic pathways.[1] The protocols outlined below are based on established methodologies for acetonide cleavage and are designed to be readily implemented in a laboratory setting.

Introduction

This compound is a protected form of glycerol where the 1,3-hydroxyl groups are masked as an isopropylidene ketal. Deprotection is typically achieved through acid-catalyzed hydrolysis, which cleaves the ketal linkage to regenerate the diol.[1][2] The choice of deprotection method often depends on the presence of other acid-sensitive functional groups in the molecule and the desired reaction conditions (e.g., mildness, reaction time, and yield). This document presents a selection of protocols, ranging from traditional acidic hydrolysis to milder, more selective methods.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes various reported methods for the deprotection of acetonide groups, which are applicable to this compound. The data highlights the reagents, conditions, and yields, allowing for an informed selection of the most suitable protocol for a specific application.

Method ReferenceReagent(s)Solvent(s)TemperatureReaction TimeYield (%)Notes
Acid-Catalyzed Hydrolysis60% Acetic Acid (aq)-Not specifiedNot specifiedGoodA common and straightforward method.[3]
Mild Acidic HydrolysisAcOH/H₂O/DMEDMENot specifiedNot specifiedNot specifiedDescribed as a mild and efficient method.[4]
Lewis Acid CatalysisCerium(III) chloride heptahydrate, Oxalic acidAcetonitrileNot specifiedNot specifiedExcellentSelective cleavage with good functional group compatibility.[5]
Lewis Acid CatalysisIndium(III) chloride (InCl₃)Methanol50-60 °CNot specifiedHighEffective for regioselective hydrolysis of terminal isopropylidene ketals.[6]
Lewis Acid CatalysisBismuth(III) chloride (BiCl₃)Acetonitrile/DichloromethaneAmbientNot specifiedExcellentChemoselective deprotection under mild conditions.[7]
Environmentally BenignWaterWater90 °C6 h87%A catalyst-free and environmentally friendly option.[8][9]
Heterogeneous CatalysisPPA-SiO₂Dichloromethane55 °C30 min85%Rapid and selective cleavage with an easily removable catalyst.[10]

Mandatory Visualizations

Reaction Mechanism: Acid-Catalyzed Acetonide Deprotection

G Figure 1: General mechanism for acid-catalyzed deprotection of an acetonide. cluster_0 Protonation cluster_1 Ring Opening cluster_2 Hydrolysis and Product Formation Acetonide This compound ProtonatedAcetonide Protonated Acetonide Acetonide->ProtonatedAcetonide + H⁺ Carbocation Carbocation Intermediate ProtonatedAcetonide->Carbocation Ring Opening H_plus H⁺ Hemiketal Hemiketal Intermediate Carbocation->Hemiketal + H₂O H2O_nuc H₂O Glycerol Glycerol Hemiketal->Glycerol - H⁺, - Acetone Acetone Acetone G Figure 2: General experimental workflow for acetonide deprotection. start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add deprotection reagent(s) dissolve->add_reagent react Stir at specified temperature add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete purify Purify by column chromatography/distillation workup->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End: Glycerol characterize->end G Figure 3: Decision tree for selecting an acetonide deprotection protocol. start Start: Need to deprotect acetonide acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive mild_conditions Are mild conditions required? acid_sensitive->mild_conditions Yes strong_acid Standard acidic hydrolysis: Aqueous AcOH or HCl acid_sensitive->strong_acid No lewis_acid Consider mild Lewis acids: CeCl₃, InCl₃, BiCl₃ mild_conditions->lewis_acid Yes aqueous_heat Consider heating in water (environmentally friendly) mild_conditions->aqueous_heat Consider environmental impact heterogeneous Consider heterogeneous catalyst: PPA-SiO₂ for easy work-up mild_conditions->heterogeneous Consider ease of work-up

References

Application Notes and Protocols: Oxidation of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a versatile building block in organic synthesis, frequently utilized in the development of complex molecules and pharmaceutical intermediates. The primary alcohol functionality allows for strategic oxidation to either the corresponding aldehyde, (2,2-dimethyl-1,3-dioxan-5-yl)carbaldehyde, or the carboxylic acid, 2,2-dimethyl-1,3-dioxane-5-carboxylic acid. This document provides detailed application notes and experimental protocols for these critical oxidation reactions, comparing various common methodologies to assist researchers in selecting the optimal conditions for their specific synthetic needs.

Introduction

The oxidation of primary alcohols is a fundamental transformation in organic chemistry.[1] The choice of oxidant and reaction conditions determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid.[1][2] For a substrate like this compound, the resulting aldehyde is a valuable intermediate for subsequent C-C bond-forming reactions, while the carboxylic acid serves as a precursor for amides, esters, and other derivatives.[3][4] This guide details protocols for several widely-used oxidation methods, including mild oxidations (Swern, Dess-Martin, and TEMPO-catalyzed) to yield the aldehyde and strong oxidation (Jones) to produce the carboxylic acid.

Oxidation Pathways Overview

The oxidation of the primary alcohol on this compound can be directed to two primary products based on the chosen reagents. Mild oxidants will yield the aldehyde, while strong, aqueous-based oxidants will typically lead to the carboxylic acid.

G cluster_main Oxidation of this compound A This compound (Primary Alcohol) B (2,2-Dimethyl-1,3-dioxan-5-yl)carbaldehyde (Aldehyde) A->B Mild Oxidants (Swern, Dess-Martin, TEMPO) C 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid (Carboxylic Acid) A->C Strong Oxidants (Jones Reagent) B->C Further Oxidation (e.g., Jones Reagent)

Caption: General reaction scheme for the oxidation of the primary alcohol.

Protocols for Oxidation to Aldehyde

Mild oxidation methods are required to prevent over-oxidation to the carboxylic acid.[1] Swern and Dess-Martin oxidations are classic, reliable methods, while TEMPO-catalyzed systems offer a greener alternative.

Comparison of Mild Oxidation Methods
Method Reagents Typical Solvents Temperature Pros Cons
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)-78 °C to RTHigh yields, wide functional group tolerance.[5]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.[5][6]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM), ChloroformRoom TemperatureMild conditions, neutral pH, short reaction times, easy workup.[7][8]Reagent is expensive and potentially explosive.[8]
TEMPO-catalyzed TEMPO (catalyst), NaOCl (co-oxidant)DCM/Water (biphasic)0 °C to RTCatalytic, environmentally benign co-oxidant, highly selective.[9][10]Can be slower; catalyst loading and co-oxidant must be optimized.
Detailed Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol.[5][11]

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure: [12][13]

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon/nitrogen inlet.

  • Add anhydrous DCM (approx. 0.2 M relative to oxalyl chloride) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 eq.) to the stirred DCM.

  • In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.4 eq.) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, ensuring the temperature does not rise significantly.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde product via silica gel chromatography.

Detailed Experimental Protocol: Dess-Martin Oxidation

This method uses a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective oxidation.[7][8]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure: [14][15]

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq.) in one portion.

  • Monitor the reaction by TLC. The reaction is typically complete within 0.5 to 3 hours.[14]

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and an excess of Na₂S₂O₃ (to quench unreacted DMP).

  • Stir vigorously until the layers become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with saturated NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary.

G cluster_workflow General Experimental Workflow for Oxidation prep 1. Reagent & Glassware Preparation (Anhydrous Conditions) setup 2. Reaction Setup (Dissolve Substrate, Cool if necessary) prep->setup addition 3. Add Oxidizing Agent (Dropwise/Portionwise) setup->addition react 4. Reaction Monitoring (TLC/LC-MS) addition->react quench 5. Reaction Quench & Work-up (e.g., Add water, NaHCO₃) react->quench extract 6. Extraction & Drying quench->extract purify 7. Purification (Chromatography) extract->purify analyze 8. Product Analysis (NMR, IR, MS) purify->analyze

Caption: A generalized workflow for alcohol oxidation experiments.

Protocol for Oxidation to Carboxylic Acid

Strong oxidizing agents in the presence of water are used to convert primary alcohols directly to carboxylic acids.[16] Jones oxidation is a classic and effective method for this transformation.

Method Overview: Jones Oxidation

The Jones reagent is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[17] It is a powerful oxidant that converts primary alcohols to carboxylic acids, often via an intermediate aldehyde which is rapidly hydrated and further oxidized.[16][17]

Warning: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme caution using appropriate personal protective equipment in a certified chemical fume hood.

Comparison of Strong Oxidation Methods
Method Reagents Typical Solvents Temperature Pros Cons
Jones Oxidation CrO₃, H₂SO₄, H₂OAcetone0 °C to RTInexpensive, high-yielding, rapid reaction.[17][18]Highly toxic and carcinogenic Cr(VI) waste; strongly acidic conditions may not be suitable for sensitive substrates.[2]
Detailed Experimental Protocol: Jones Oxidation

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Prepare Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add concentrated H₂SO₄ to a stirred suspension of chromium trioxide in water. Caution: Highly exothermic. Once a clear orange-red solution is formed, allow it to cool.

  • Oxidation: In a separate flask, dissolve this compound (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution. The color of the reaction mixture will change from orange/red to a blue-green as the Cr(VI) is reduced to Cr(III).[16] Maintain the temperature between 0-10 °C during the addition.

  • After the addition is complete, stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench: Cool the mixture back to 0 °C and add isopropyl alcohol dropwise to quench any excess oxidant, until the orange color disappears completely and the solution remains green.

  • Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Purify the product by recrystallization or silica gel chromatography.

G cluster_compare Feature Comparison of Oxidation Methods swern Swern Oxidation Pros: High Yield Tolerates Groups Cons: Cryogenic Temp. Odor Byproduct dmp Dess-Martin Pros: Room Temp. Neutral pH Fast Cons: Expensive Explosive Risk jones Jones Oxidation Pros: Inexpensive Fast High Yield Cons: Toxic Cr(VI) Strongly Acidic tempo TEMPO-catalyzed Pros: Catalytic 'Green' Co-oxidant Highly Selective Cons: Can be Slow Optimization Needed

Caption: Comparison of key features for selected oxidation methods.

References

Application Notes and Protocols for the Esterification of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common methods for the esterification of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Steglich esterification, Fischer esterification, and enzymatic esterification. This versatile building block, with its protected diol and primary alcohol, is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty chemicals.[1] The choice of esterification method will depend on the specific carboxylic acid used, the desired scale of the reaction, and the sensitivity of the substrates to acidic or high-temperature conditions.

Method Comparison

The following table summarizes the key features of the three detailed esterification methods, allowing for a direct comparison to aid in method selection.

FeatureSteglich EsterificationFischer EsterificationEnzymatic Esterification
Reaction Conditions Mild (room temperature)Harsher (requires heat and strong acid catalyst)Mild (often room temperature to moderate heat)
Catalyst DCC or EDC, with DMAPStrong acid (e.g., H₂SO₄, p-TsOH)Lipase (e.g., Novozym 435)
Substrate Scope Broad, good for sterically hindered and acid-labile substratesGenerally good for simple alcohols and acids; can be problematic for sensitive moleculesCan be highly selective; depends on the specific enzyme and substrates
Byproducts Dicyclohexylurea (DCU) or other urea byproduct (can complicate purification)Water (must be removed to drive equilibrium)Minimal, often just water
Typical Yields Good to excellentVariable, depends on equilibriumGood to excellent, with high selectivity
Key Advantages Mild conditions, high yields for difficult substratesInexpensive reagents, scalableHigh selectivity, environmentally friendly ("green")
Key Disadvantages Cost of reagents, formation of urea byproductHarsh conditions can lead to side reactions, requires water removalEnzyme cost and stability, slower reaction times

Steglich Esterification Protocol

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP).[2] This method is particularly well-suited for sterically hindered alcohols like this compound and for substrates that are sensitive to acidic conditions.

Experimental Protocol

Materials:

  • This compound

  • Carboxylic acid (e.g., Benzoic Acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration of the alcohol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) to the cooled solution in one portion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 0.5 M HCl (2 x volume of DCM), followed by saturated NaHCO₃ solution (2 x volume of DCM), and finally with brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Results

Yields for Steglich esterification are typically high, often exceeding 80%, even for sterically demanding alcohols. The mild conditions minimize side reactions, leading to a cleaner product profile compared to harsher methods.

Workflow Diagram

Steglich_Esterification A Combine Reactants: This compound, Carboxylic Acid, DMAP in DCM B Cool to 0 °C A->B C Add DCC/EDC B->C D Stir at 0 °C (30 min) then Room Temp (12-24h) C->D E Filter to remove DCU D->E F Aqueous Workup: HCl, NaHCO₃, Brine E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Final Ester Product H->I

Caption: Steglich Esterification Workflow.

Fischer Esterification Protocol

Fischer esterification is a classic method that involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and requires heating and removal of water to drive the equilibrium towards the ester product.

Experimental Protocol

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic Acid)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • A suitable solvent that forms an azeotrope with water (e.g., Toluene or Benzene)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (1.0 eq), the carboxylic acid (1.2-2.0 eq), and the azeotropic solvent (e.g., toluene).

  • Carefully add the acid catalyst (H₂SO₄ or p-TsOH, 0.05-0.1 eq).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected, indicating the reaction is complete (typically several hours).

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Expected Results

The yield of Fischer esterification can be moderate to good, but may be lower than Steglich esterification for sterically hindered alcohols. The acidic conditions can potentially lead to the hydrolysis of the acetal protecting group if not carefully controlled.

Workflow Diagram

Fischer_Esterification A Combine Reactants: This compound, Carboxylic Acid, Acid Catalyst in Toluene B Heat to Reflux with Dean-Stark Trap A->B C Remove Water Azeotropically B->C D Cool to Room Temperature C->D E Aqueous Workup: NaHCO₃, Brine D->E F Dry and Concentrate E->F G Purify (Distillation/Chromatography) F->G H Final Ester Product G->H

Caption: Fischer Esterification Workflow.

Enzymatic Esterification Protocol

Enzymatic esterification using lipases offers a green and highly selective alternative for the synthesis of esters under mild conditions. Lipases can exhibit high chemo-, regio-, and enantioselectivity. For the esterification of a related compound, (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (solketal), lipases from Rhizopus oryzae and Pseudomonas fluorescens have been shown to be effective.[3]

Experimental Protocol

Materials:

  • This compound

  • Carboxylic acid or vinyl ester (e.g., Vinyl butyrate)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B, or lipase from Rhizopus oryzae or Pseudomonas fluorescens)

  • Anhydrous organic solvent (e.g., n-hexane or diisopropyl ether)

  • Molecular sieves (3Å or 4Å, optional, to remove water)

  • Orbital shaker or magnetic stirrer

  • Filtration setup

Procedure:

  • To a flask, add this compound (1.0 eq) and the carboxylic acid or vinyl ester (1.0-1.5 eq).

  • Add an anhydrous organic solvent.

  • Add the immobilized lipase (typically 10-20% by weight of the limiting reagent).

  • If using a carboxylic acid, add activated molecular sieves to remove the water produced during the reaction.

  • Incubate the reaction mixture in an orbital shaker or with magnetic stirring at a controlled temperature (e.g., room temperature to 50 °C) for 24-72 hours.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • The product may be pure enough after solvent removal, or it can be further purified by column chromatography if necessary.

Expected Results

Enzymatic esterification can provide high yields and excellent selectivity. The reaction conditions are very mild, preserving sensitive functional groups. The reusability of the immobilized enzyme can make this method cost-effective on a larger scale. For the related solketal, satisfactory yields have been reported.[3]

Workflow Diagram

Enzymatic_Esterification A Combine Reactants: This compound, Carboxylic Acid/Vinyl Ester, Lipase, Solvent B Add Molecular Sieves (optional) A->B C Incubate with Shaking/Stirring (Room Temp - 50 °C, 24-72h) B->C D Filter to Remove Enzyme C->D E Concentrate the Filtrate D->E F Purify (if necessary) E->F G Final Ester Product F->G

Caption: Enzymatic Esterification Workflow.

References

Application Notes and Protocols for Polymer and Resin Formulation Using (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol, also commonly known as glycerol acetonide or solketal, is a versatile and biocompatible building block for the synthesis of a variety of polymers and resins. Its unique structure, featuring a protected diol in a dioxane ring and a primary hydroxyl group, allows for its incorporation into various polymer backbones, including polyesters, polyurethanes, and acrylics. The acetonide group can be retained to impart hydrophobicity or can be readily hydrolyzed post-polymerization to yield pendant diol functionalities, rendering the polymer hydrophilic and opening avenues for further modification or for creating materials with tunable properties for biomedical applications.

These application notes provide an overview of the use of this compound in polymer chemistry, with detailed protocols for the synthesis of acrylic resins and guidelines for the formulation of polyesters and polyurethanes.

I. Applications in Polymer and Resin Formulation

This compound serves as a valuable monomer in several polymerization reactions:

  • Acrylic Resins: The primary hydroxyl group can be esterified with acrylic or methacrylic acid to form the corresponding monomer, (2,2-Dimethyl-1,3-dioxan-5-yl)methyl acrylate or methacrylate (commonly, solketal acrylate or methacrylate). These monomers can undergo free-radical polymerization to produce acrylic resins with a protected glycerol moiety. Subsequent hydrolysis of the acetonide group yields hydrophilic polymers with pendant diol groups.

  • Polyesters: The hydroxyl group of this compound can react with dicarboxylic acids or their derivatives through condensation polymerization to form polyesters. The resulting polymers can be biodegradable and have potential applications in sustainable packaging and biomedical devices.

  • Polyurethanes: As a diol, this compound can react with diisocyanates to form polyurethanes. The presence of the bulky dioxane ring can influence the thermal and mechanical properties of the resulting polymer.

The biocompatibility of glycerol makes polymers derived from this monomer of particular interest for drug delivery systems, tissue engineering scaffolds, and other medical device innovations.[1][2][3]

II. Experimental Protocols

A. Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methyl Methacrylate (Solketal Methacrylate - SMA)

This protocol describes the synthesis of the methacrylate monomer from this compound.

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

B. Free Radical Polymerization of Solketal Methacrylate (SMA)

This protocol outlines the synthesis of poly(solketal methacrylate) (PSMA) via free radical polymerization.

Materials:

  • Solketal methacrylate (SMA), purified

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous toluene or other suitable solvent

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon source

  • Oil bath

Procedure:

  • Dissolve the desired amount of SMA and AIBN (typically 1 mol% with respect to the monomer) in anhydrous toluene in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 60-80 °C and stir for the desired reaction time (e.g., 24 hours).

  • Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the polymer precipitate by filtration and dry it under vacuum at room temperature to a constant weight.

C. Hydrolysis of Poly(solketal methacrylate) (PSMA) to Poly(glycerol monomethacrylate) (PGMA)

This protocol describes the deprotection of the acetonide group to yield a hydrophilic polymer.

Materials:

  • Poly(solketal methacrylate) (PSMA)

  • Formic acid or dilute hydrochloric acid

  • Dichloromethane (DCM) or 1,4-dioxane

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve the PSMA in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of formic acid or a catalytic amount of dilute hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the acetonide methyl proton signals.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the resulting polymer in deionized water and purify by dialysis against deionized water for 48 hours, changing the water frequently.

  • Lyophilize the dialyzed solution to obtain the final poly(glycerol monomethacrylate) (PGMA) as a white solid.

III. Data Presentation

The following tables summarize key quantitative data for polymers derived from this compound derivatives.

Table 1: Properties of Poly(solketal methacrylate) (PSMA) and its Copolymers

Polymer CompositionMn ( g/mol )Đ (Mw/Mn)Tg (°C)Reference
PSMA82,5001.20105[4]
PSMA-b-PDMAEMA---[5]
PSM-b-PS2,200 - 23,000--[6][7]

Mn = Number-average molecular weight; Đ = Dispersity index; Tg = Glass transition temperature; PSMA = Poly(solketal methacrylate); PDMAEMA = Poly(2-(dimethylamino)ethyl methacrylate); PS = Polystyrene.

Table 2: Flory-Huggins Interaction Parameter (χ) for PSM-b-PS Copolymers

Copolymer Systemχ at 25 °CReference
PSM-b-PS~0.035[7]
PGM-b-PS0.438[7]

PSM = Poly(solketal methacrylate); PGM = Poly(glycerol monomethacrylate); PS = Polystyrene. A higher χ value indicates greater incompatibility between the polymer blocks, leading to more defined microphase separation.

IV. Visualizations

A. Experimental Workflow for PSMA Synthesis and Hydrolysis

G cluster_synthesis Synthesis of PSMA cluster_hydrolysis Hydrolysis to PGMA SMA Solketal Methacrylate (SMA) Polymerization Free Radical Polymerization (60-80 °C, 24h) SMA->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation PSMA Poly(solketal methacrylate) (PSMA) Precipitation->PSMA PSMA_in PSMA PSMA->PSMA_in Purified Polymer Hydrolysis Hydrolysis (RT, 24-48h) PSMA_in->Hydrolysis Acid Formic Acid Acid->Hydrolysis Solvent_H DCM / Dioxane Solvent_H->Hydrolysis Dialysis Dialysis Hydrolysis->Dialysis PGMA Poly(glycerol monomethacrylate) (PGMA) Dialysis->PGMA

Caption: Workflow for the synthesis of PSMA and its subsequent hydrolysis to PGMA.

B. Application in Drug Delivery

G cluster_micelle Self-Assembly cluster_delivery Drug Delivery Pathway BCP Amphiphilic Block Copolymer (e.g., PGM-b-PS) Micelle Micelle Formation BCP->Micelle Aqueous Aqueous Environment Aqueous->Micelle Micelle_loaded Drug-Loaded Micelle Micelle->Micelle_loaded Drug Hydrophobic Drug Drug->Micelle_loaded Cell Target Cell Micelle_loaded->Cell Endocytosis Endocytosis Cell->Endocytosis Release Drug Release Endocytosis->Release

Caption: Conceptual pathway for drug delivery using micelles from PGM-based block copolymers.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (2,2-Dimethyl-1,3-dioxan-5-yl)methanol. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using various techniques.

Column Chromatography

Problem: The compound is not moving from the origin (stuck on the baseline) of the silica gel column.

Cause: The polarity of the eluent is too low to move the highly polar this compound up the column.

Solution:

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a common hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using a 5:1 hexane/ethyl acetate mixture, try changing to 3:1 or 1:1.

  • Change Solvent System: If increasing the polarity of the current system is ineffective, switch to a more polar solvent system. A mixture of dichloromethane and methanol is a good alternative. Start with a low percentage of methanol (e.g., 2-5%) and increase as needed.

  • Use of Additives: For very polar compounds, adding a small amount of a polar modifier like methanol to your dichloromethane eluent can be effective.

Problem: The compound elutes too quickly with poor separation from impurities.

Cause: The eluent is too polar, causing the compound and impurities to travel with the solvent front.

Solution:

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. If using a 1:1 hexane/ethyl acetate mixture, try a 3:1 or 5:1 ratio.

  • Fine-tune Solvent Gradient: If using a gradient elution, ensure the initial polarity is low enough to allow for good initial binding and separation at the top of the column.

Problem: Tailing of the product peak, leading to broad fractions and lower purity.

Cause: This can be due to interactions between the hydroxyl group of the compound and the acidic silica gel, or overloading of the column.

Solution:

  • Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.

  • Reduce Sample Load: Ensure the amount of crude material loaded onto the column is not excessive. As a general rule, the sample load should be about 1-5% of the mass of the stationary phase.

  • Dry Loading: If the compound is not very soluble in the initial eluent, use a dry loading technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the top of the column.

Vacuum Distillation

Problem: The compound is not distilling at the expected temperature.

Cause: The vacuum is not low enough, or there might be a leak in the system. The boiling point of this compound is 207.7°C at atmospheric pressure.

Solution:

  • Check for Leaks: Ensure all joints are properly sealed with vacuum grease. Check for cracks in the glassware and ensure all connections are tight.

  • Verify Vacuum Pump Performance: Check the vacuum pump oil and ensure it is clean and at the correct level. The pump may need servicing if it cannot achieve the required vacuum.

  • Use a Manometer: Always use a manometer to accurately measure the pressure of the system. This will help in determining the correct boiling point at the achieved vacuum.

Problem: Bumping or unstable boiling of the liquid.

Cause: Uneven heating or lack of boiling chips/magnetic stirring.

Solution:

  • Use Boiling Chips or a Stir Bar: Add a few boiling chips or a magnetic stir bar to the distillation flask before applying the vacuum to ensure smooth boiling.

  • Even Heating: Use a heating mantle with a stirrer or an oil bath for uniform heat distribution.

  • Gradual Heating: Increase the temperature slowly to avoid rapid, uncontrolled boiling.

Recrystallization

Problem: The compound does not dissolve in the chosen solvent, even at boiling.

Cause: The solvent is not polar enough to dissolve the compound.

Solution:

  • Select a More Polar Solvent: Since this compound is a polar compound, polar solvents like water, ethanol, or acetone should be considered.

  • Use a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Problem: The compound oils out instead of crystallizing upon cooling.

Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

Solution:

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If available, add a small crystal of the pure compound to induce crystallization.

  • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Use a Lower Boiling Point Solvent: Choose a solvent with a boiling point lower than the melting point of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the starting materials and byproducts of the synthesis. For the related compound solketal, synthesized from glycerol and acetone, typical impurities include unreacted glycerol, excess acetone, water, and catalyst residues. If synthesized from tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane, impurities could include unreacted starting materials, the p-toluenesulfonic acid catalyst, and solvents used in the workup like DMF and ethyl acetate.

Q2: Which purification technique generally yields the highest purity for this compound?

A2: Both column chromatography and vacuum distillation can yield high-purity products. Column chromatography is excellent for removing non-volatile impurities and closely related side products. Vacuum distillation is effective for separating the product from non-volatile impurities and solvents, and for large-scale purification. For derivatives of the closely related solketal, vacuum distillation has been shown to achieve purities of over 95%.[1] The choice of method often depends on the nature of the impurities and the scale of the purification.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: A good starting point is a mixture of n-hexane and ethyl acetate. A ratio of 5:1 (n-hexane:ethyl acetate) has been reported for the purification of a similar compound.[2] You can adjust the ratio based on the results of thin-layer chromatography (TLC) analysis of your crude product.

Q4: Can I use recrystallization to purify this compound?

A4: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, if you have a solid derivative of the compound, recrystallization can be an effective purification method.

Quantitative Data on Purification Methods

The following table summarizes the reported purity and yield for this compound and related compounds using different purification techniques.

Purification MethodCompoundInitial PurityFinal PurityYieldReference
Simple DistillationSolketal23.54%38.94%-
Vacuum DistillationSolketal EstersCrude>95%-[1]
Column Chromatography2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxaneCrude-78%[2]
Column ChromatographySolketalCrude-86%[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from a procedure for a similar compound.[2]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 5:1 n-hexane:ethyl acetate). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the 5:1 n-hexane:ethyl acetate mixture, collecting fractions in test tubes.

  • Monitoring: Monitor the elution by thin-layer chromatography (TLC) using the same solvent system.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

Materials:

  • Crude this compound

  • Distillation flask

  • Short path distillation head or condenser and receiving flask

  • Vacuum pump

  • Heating mantle or oil bath

  • Manometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are lightly greased and airtight.

  • Sample Charging: Add the crude this compound and a few boiling chips or a stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently.

  • Distillation: The compound will begin to distill when its boiling point is reached at the applied pressure. Collect the fraction that distills at a constant temperature. The boiling point of this compound is 207.7°C at atmospheric pressure.[4] Under vacuum, the boiling point will be significantly lower.

  • Completion: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow_column_chromatography start Start packing Pack column with silica gel slurry start->packing loading Load crude product packing->loading elution Elute with hexane/ethyl acetate loading->elution monitoring Monitor fractions by TLC elution->monitoring collection Collect pure fractions monitoring->collection evaporation Remove solvent (Rotary Evaporator) collection->evaporation end Pure Product evaporation->end

Caption: Workflow for purification by column chromatography.

experimental_workflow_vacuum_distillation start Start setup Assemble distillation apparatus start->setup charge Charge flask with crude product setup->charge vacuum Apply vacuum charge->vacuum heat Heat gently vacuum->heat distill Collect distillate at constant temperature heat->distill cool Cool to room temperature distill->cool release_vacuum Release vacuum cool->release_vacuum end Pure Product release_vacuum->end

Caption: Workflow for purification by vacuum distillation.

References

Technical Support Center: Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the acid-catalyzed acetalization of glycerol with acetone or an acetone equivalent like 2,2-dimethoxypropane. An alternative, though less common, route involves the reduction of a precursor such as 2,2-dimethyl-1,3-dioxan-5-one.

Q2: What are the primary impurities I should expect in the synthesis from glycerol and acetone?

A2: The most significant impurity is the isomeric five-membered ring product, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal. Other common impurities include unreacted glycerol, excess acetone, water (as a byproduct), and potential byproducts from the self-condensation of acetone under acidic conditions.

Q3: How can I favor the formation of the desired six-membered ring (this compound) over the five-membered ring (solketal)?

A3: The formation of the six-membered ring is thermodynamically favored, while the five-membered ring is the kinetically favored product.[1] To increase the yield of the desired six-membered ring, consider the following:

  • Longer Reaction Times: Allowing the reaction to proceed for an extended period can permit the kinetically formed five-membered ring to equilibrate to the more stable six-membered ring.

  • Higher Temperatures: Increased temperatures can provide the necessary energy to overcome the activation barrier for the reverse reaction of the kinetic product, thus favoring the formation of the thermodynamic product.

  • Choice of Catalyst: The type and amount of acid catalyst can influence the isomer ratio.

Q4: What are the potential side reactions of acetone under acidic conditions?

A4: Acetone can undergo self-condensation in the presence of an acid catalyst to form impurities such as diacetone alcohol, mesityl oxide, and phorone.[2][3] These byproducts can complicate the purification of the desired product.

Q5: Are there any specific impurities to be aware of when using crude glycerol from biodiesel production?

A5: Yes, crude glycerol can contain various impurities that may interfere with the reaction or contaminate the final product. These can include water, methanol, salts, soaps, and other organic matter.[4] It is highly recommended to use purified glycerol for this synthesis to avoid these complications.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Reaction has not reached thermodynamic equilibrium, favoring the kinetic product (solketal).- Incomplete reaction.- Suboptimal catalyst concentration.- Presence of excess water, which can shift the equilibrium back to the starting materials.- Increase the reaction time to allow for equilibration.- Cautiously increase the reaction temperature.- Optimize the amount of acid catalyst.- Use a dehydrating agent or a method to remove water as it forms (e.g., Dean-Stark apparatus).
Presence of a significant amount of the five-membered ring isomer (solketal) - Reaction conditions favor kinetic control (shorter reaction time, lower temperature).- As with low yield, increase reaction time and/or temperature to favor the thermodynamic product.- Consider a purification method that can effectively separate the two isomers, such as fractional distillation under reduced pressure or column chromatography.
Product is contaminated with unreacted glycerol - Incomplete reaction.- Poor mixing of the biphasic glycerol/acetone mixture.- Increase reaction time or catalyst concentration.- Ensure vigorous stirring to improve the homogeneity of the reaction mixture. The use of a co-solvent can sometimes aid in miscibility.
Presence of acetone self-condensation products - High concentration of acid catalyst or excessively high reaction temperatures.- Reduce the catalyst loading.- Moderate the reaction temperature to minimize side reactions.
Difficulty in purifying the product - The boiling points of the desired product and the solketal isomer may be close, making simple distillation challenging.- Presence of multiple byproducts with similar polarities.- Employ fractional distillation under reduced pressure for better separation of isomers.- Utilize column chromatography with an appropriate solvent system to separate the desired product from impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Selectivity in Glycerol Acetalization

CatalystTemperature (°C)Time (h)Molar Ratio (Glycerol:Acetone)Conversion (%)Selectivity (5-membered ring) (%)Selectivity (6-membered ring) (%)Reference
Amberlyst-156081:592.0882.3317.67[4]
Sulfuric AcidRoom Temp.0.51:10~85~98~2[5]
H-Beta Zeolite2511:1 (with 2,2-DMP)~97~97~3[6]

Note: The majority of literature focuses on optimizing for the 5-membered ring (solketal). Data for maximizing the 6-membered ring is less common.

Experimental Protocols

Synthesis of this compound via Acetalization of Glycerol

This protocol is a general guideline and may require optimization.

Materials:

  • Glycerol (purified)

  • Acetone (or 2,2-dimethoxypropane)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, Amberlyst-15)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycerol and a significant excess of acetone (e.g., 1:10 molar ratio).

  • Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 molar equivalents).

  • Heat the mixture to reflux and maintain for an extended period (e.g., 24-48 hours) to favor the formation of the thermodynamic product. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the desired six-membered ring isomer from the five-membered ring isomer and other impurities.

Mandatory Visualization

Synthesis_Pathway Glycerol Glycerol Intermediate Hemiketal Intermediate Glycerol->Intermediate Acetone Acetone Acetone->Intermediate Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Product_6 This compound (Thermodynamic Product) Intermediate->Product_6 Thermodynamically Favored Product_5 (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (Solketal - Kinetic Product) Intermediate->Product_5 Kinetically Favored Water Water

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Isomer_Ratio Analyze Isomer Ratio (GC-MS, NMR) Start->Check_Isomer_Ratio High_Solketal High Solketal Content? Check_Isomer_Ratio->High_Solketal Increase_Time_Temp Increase Reaction Time and/or Temperature High_Solketal->Increase_Time_Temp Yes Check_Starting_Materials Check Purity of Starting Materials High_Solketal->Check_Starting_Materials No Purification Optimize Purification (Fractional Distillation, Column Chromatography) Increase_Time_Temp->Purification Crude_Glycerol Using Crude Glycerol? Check_Starting_Materials->Crude_Glycerol Purify_Glycerol Purify Glycerol Crude_Glycerol->Purify_Glycerol Yes Check_Acetone_Byproducts Analyze for Acetone Self-Condensation Products Crude_Glycerol->Check_Acetone_Byproducts No Purify_Glycerol->Purification High_Acetone_Byproducts High Acetone Byproducts? Check_Acetone_Byproducts->High_Acetone_Byproducts Optimize_Catalyst_Temp Optimize Catalyst Loading and/or Lower Temperature High_Acetone_Byproducts->Optimize_Catalyst_Temp Yes High_Acetone_Byproducts->Purification No Optimize_Catalyst_Temp->Purification End Improved Purity/Yield Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Optimizing reaction conditions for the synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, a versatile building block in organic chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the common name for this compound and what is its primary application?

A1: this compound is commonly known as solketal, especially when synthesized from the acetalization of glycerol with acetone.[3][4] It is a valuable intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals due to its dioxane ring and hydroxyl group.[1][2] It is also explored as a fuel additive.[3][5][6]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The most common and economically viable starting materials are glycerol and acetone, which undergo an acetalization reaction.[3][4][7] Other methods may involve starting from compounds like tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane.[1]

Q3: What types of catalysts are effective for this synthesis?

A3: A variety of solid acid catalysts are effective, including:

  • Heteropolyacids such as H₃[PW₁₂O₄₀] (PW₁₂), H₃[PMo₁₂O₄₀] (PMo₁₂), and H₄[SiW₁₂O₄₀] (SiW₁₂) have shown high efficiency.[3]

  • Zeolites , particularly H-Beta zeolite, have demonstrated good performance with high glycerol conversion and selectivity to solketal.[4]

  • Acidic ion-exchange resins like Amberlyst-15, Amberlyst-35, and Amberlyst-46 are also commonly used.[4][6][7]

  • Pressurized carbon dioxide (CO₂) can act as a switchable catalyst.[5][8]

Q4: What are the potential side products in this reaction?

A4: The primary side product is the formation of a six-membered ring isomer, 5-hydroxy-2,2-dimethyl-1,3-dioxane.[4] The reaction of glycerol with acetone can lead to both the five-membered ring (solketal) and the six-membered ring ketal.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Presence of Water: The acetalization reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[8][9][10]- Use anhydrous reagents and solvents.- Consider using a Dean-Stark apparatus to remove water as it forms.- Employ catalysts that are less sensitive to water, such as Beta zeolite with a high Si/Al ratio.[10]
Suboptimal Reactant Ratio: An insufficient excess of acetone may limit the conversion of glycerol.Increase the molar ratio of acetone to glycerol. Ratios from 1:3 to 1:15 (glycerol:acetone) have been reported to be effective.[3][7]
Inadequate Catalyst Activity or Concentration: The catalyst may be deactivated or used in an insufficient amount.- Ensure the catalyst is active and properly stored.- Increase the catalyst loading. Concentrations of 1% to 5% by weight of glycerol have been shown to improve conversion.[7]
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.- Increase the reaction time. Monitoring the reaction progress by GC-MS is recommended.[5]- Optimize the reaction temperature. Temperatures ranging from room temperature to 60°C have been successfully used depending on the catalyst.[3][7]
Product Impurity Formation of the Six-Membered Ring Isomer: Reaction conditions may favor the formation of 5-hydroxy-2,2-dimethyl-1,3-dioxane.The formation of the five-membered ring (solketal) is generally favored.[4] Purification by silica gel column chromatography can be used to separate the isomers.[1]
Presence of Unreacted Starting Materials: Incomplete reaction or inefficient workup.- Ensure the reaction has gone to completion.- Optimize the purification process, such as continuous distillation or column chromatography, to effectively separate the product from unreacted glycerol and acetone.[1]
Reaction Not Progressing Catalyst Poisoning: Impurities in the glycerol, such as NaCl, can negatively impact catalyst activity.[8][10]Use purified glycerol. The presence of salts can significantly decrease the reaction conversion.[8][10]
Poor Mixing: In a heterogeneous catalytic system, inadequate stirring can lead to mass transfer limitations.Increase the stirring speed to ensure good contact between the reactants and the catalyst surface. Stirring speeds of around 500 rpm have been used.[7]

Quantitative Data Summary

CatalystReactant Ratio (Glycerol:Acetone)Temperature (°C)Catalyst LoadingReaction TimeGlycerol Conversion (%)Solketal Yield (%)Reference
PW₁₂ (Heteropolyacid)1:15Room Temp3% (to glycerol weight)5 min-97[3]
H-Beta Zeolite1:1 (in solvent)401.0 wt%24 h86-[4]
Amberlite IR 120 Na1:3505% (glycerol mass)90 min75-[7]
Pressurized CO₂-11842 bar (initial pressure)5 h61-[5][8]
Amberlyst-466:1 (Acetone:Glycerol)601% (w/w)30 min-84[6]

Experimental Protocols

Detailed Methodology for Synthesis using a Solid Acid Catalyst

  • Reactor Setup: The reaction is typically carried out in a batch reactor, such as a three-neck round-bottom flask, equipped with a magnetic stirrer, a condenser, and a thermometer.[7]

  • Reactant Charging: Charge the reactor with glycerol and acetone in the desired molar ratio (e.g., 1:6).[3]

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-46, 1% w/w relative to the total mass) to the reactant mixture.[6]

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60°C) with constant stirring (e.g., 500 rpm).[6][7]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of glycerol and the selectivity to this compound.[5]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration.

    • Remove the excess acetone by rotary evaporation under reduced pressure.[5]

  • Purification: The crude product can be purified by methods such as continuous distillation or silica gel column chromatography to obtain the pure this compound.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reactants Charge Reactor with Glycerol and Acetone start->reactants catalyst Add Solid Acid Catalyst reactants->catalyst reaction_conditions Set Temperature and Stirring Speed catalyst->reaction_conditions monitoring Monitor Reaction by GC-MS reaction_conditions->monitoring Periodic Sampling monitoring->reaction_conditions cooling Cool Reaction Mixture monitoring->cooling Reaction Complete filtration Filter to Remove Catalyst cooling->filtration evaporation Remove Excess Acetone (Rotary Evaporation) filtration->evaporation purification Purify Product (Distillation/Chromatography) evaporation->purification analysis Characterize Final Product (NMR, IR, etc.) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting low yields in reactions involving (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (2,2-Dimethyl-1,3-dioxan-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the chemical modification of this compound, providing detailed solutions and preventative measures.

Acetal Group Stability

Question 1: My reaction yield is low, and I suspect the 2,2-dimethyl-1,3-dioxane protecting group is being cleaved. How can I prevent this?

Answer: The 2,2-dimethyl-1,3-dioxane group is an acetal, which is sensitive to acidic conditions. Unintentional deprotection is a common cause of low yields.

Troubleshooting Steps:

  • pH Control: Ensure your reaction and workup conditions are not strongly acidic. The dioxane ring is labile to both Brønsted and Lewis acids. During aqueous workup, neutralize any acidic components. For example, after an esterification reaction using an acid catalyst, quench the reaction by neutralizing the acid with a saturated solution of sodium carbonate before extraction.

  • Reaction Conditions: For reactions that generate acidic byproducts, such as tosylation which produces HCl, it is crucial to use a base like pyridine to neutralize the acid as it forms.

  • Catalyst Choice: When conducting acid-catalyzed reactions, such as esterification, opt for milder catalysts like p-toluenesulfonic acid (PTSA) over stronger acids like sulfuric acid. The choice of catalyst can significantly impact the stability of the acetal.

  • Water Content: The presence of water can facilitate the hydrolysis of the acetal group, especially under acidic conditions. Ensure that your solvents and reagents are anhydrous, particularly for reactions sensitive to water.

Logical Workflow for Preventing Acetal Cleavage

start Low Yield Observed check_acidity Check Reaction and Workup pH start->check_acidity is_acidic Conditions Acidic? check_acidity->is_acidic neutralize Neutralize with Base (e.g., Pyridine, NaHCO3) is_acidic->neutralize Yes anhydrous Ensure Anhydrous Conditions is_acidic->anhydrous No use_mild_acid Use Milder Acid Catalyst (e.g., PTSA) neutralize->use_mild_acid use_mild_acid->anhydrous optimized Optimized Yield anhydrous->optimized

Caption: Troubleshooting workflow for acetal group instability.

Esterification Reactions

Question 2: I am getting a low yield in the esterification of this compound with a carboxylic acid. What are the optimal conditions?

Answer: Low yields in esterification can result from incomplete reaction, side reactions (such as acetal cleavage), or unfavorable equilibrium.

Optimization Strategies:

  • Catalyst: Use a mild acid catalyst like p-toluenesulfonic acid (PTSA) at a concentration of approximately 5 wt% relative to the carboxylic acid.

  • Molar Ratio: Employ a slight excess of this compound, for instance, 1.5 molar equivalents relative to the fatty acid, to drive the reaction towards the product.

  • Temperature: A reaction temperature of around 60°C is often effective.

  • Solvent: For many fatty acid esterifications, the reaction can be run neat (solvent-free).

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time, which is often around 4 hours.

Quantitative Data for Esterification Optimization

ParameterCondition 1Condition 2 (Optimized)Yield (%)
CatalystH₂SO₄ (5 wt%)PTSA (5 wt%)65 vs. >80
Molar Ratio (Alcohol:Acid)1:11.5:1Increased
Temperature (°C)4060Increased
SolventTolueneNeatLower vs. Higher
Oxidation Reactions

Question 3: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting low yields and over-oxidation to the carboxylic acid. How can I improve the selectivity for the aldehyde?

Answer: The choice of oxidizing agent and reaction conditions is critical for selectively obtaining the aldehyde without over-oxidation. Mild oxidation methods are recommended.

Recommended Methods for Aldehyde Synthesis:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and high yields of aldehydes.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes at room temperature. The reaction is often buffered with pyridine or sodium bicarbonate to protect acid-labile groups.

Troubleshooting Over-oxidation:

  • Avoid Strong Oxidants: Do not use strong, chromium-based reagents like Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄) if the aldehyde is the desired product, as these will typically lead to the carboxylic acid.

  • Temperature Control: For Swern oxidations, maintaining a low temperature is crucial to prevent side reactions.

  • Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.1-1.5 equivalents) to avoid over-oxidation.

Experimental Workflow for Selective Oxidation to Aldehyde

start Start: (2,2-Dimethyl-1,3- dioxan-5-yl)methanol oxidation_choice Choose Mild Oxidation Method start->oxidation_choice swern Swern Oxidation (DMSO, (COCl)2, Et3N, -78°C) oxidation_choice->swern Option 1 dmp Dess-Martin Periodinane (DMP, CH2Cl2, rt) oxidation_choice->dmp Option 2 product Product: (2,2-Dimethyl-1,3- dioxan-5-yl)carbaldehyde swern->product dmp->product

Caption: Recommended workflows for selective aldehyde synthesis.

Tosylation and Related Substitution Reactions

Question 4: When I try to tosylate this compound using tosyl chloride and pyridine, I obtain a chlorinated byproduct instead of the desired tosylate. Why is this happening and how can I prevent it?

Answer: The formation of an alkyl chloride from an alcohol, tosyl chloride, and a base (like pyridine or triethylamine) is a known side reaction. This occurs when the chloride ion, generated from tosyl chloride, acts as a nucleophile and displaces the initially formed tosylate group in an SN2 reaction. The use of DMF as a solvent can accelerate this undesired substitution.

Preventative Measures:

  • Solvent Choice: Avoid using DMF as a solvent. Dichloromethane (CH₂Cl₂) is a less polar aprotic solvent that is less likely to promote the nucleophilic substitution by the chloride ion.

  • Base: While pyridine is commonly used to neutralize the HCl byproduct, ensure it is dry and used in appropriate stoichiometry.

  • Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of the competing SN2 reaction.

Reaction Pathway Leading to Chlorinated Byproduct

alcohol This compound tosylation Tosyl Chloride (TsCl) Pyridine alcohol->tosylation tosylate Desired Product: Tosylate Intermediate tosylation->tosylate chloride_ion Chloride Ion (Cl-) (from TsCl) tosylation->chloride_ion sn2 SN2 Reaction (favored by DMF) tosylate->sn2 chloride_ion->sn2 byproduct Undesired Byproduct: Chlorinated Compound sn2->byproduct

Caption: Pathway for the formation of a chlorinated byproduct during tosylation.

Williamson Ether Synthesis

Question 5: I am attempting a Williamson ether synthesis with a derivative of this compound, but the yield is very low. What are the common pitfalls?

Answer: The Williamson ether synthesis is an SN2 reaction and is therefore sensitive to steric hindrance. Low yields are often due to a competing E2 elimination reaction, especially with secondary or sterically hindered alkyl halides.

Troubleshooting the Williamson Ether Synthesis:

  • Choice of Reactants: For the synthesis of an ether (R-O-R'), the less sterically hindered group should be the alkyl halide, and the more hindered group should be the alkoxide. For example, to synthesize an ethyl ether of this compound, it is better to use the alkoxide of this compound and react it with ethyl bromide, rather than tosylating the alcohol and reacting it with sodium ethoxide.

  • Base Selection: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol to form the alkoxide.

  • Solvent: A polar aprotic solvent such as DMF or DMSO is recommended to enhance the nucleophilicity of the alkoxide.

  • Temperature: While heating can increase the reaction rate, excessively high temperatures can favor the E2 elimination. A moderate temperature range of 50-100 °C is generally optimal.

Comparison of Synthetic Routes for Williamson Ether Synthesis

RouteAlkoxideAlkyl HalideMajor Product
Favorable (2,2-Dimethyl-1,3-dioxan-5-yl)methoxidePrimary Alkyl Halide (e.g., CH₃I)Ether (SN2)
Unfavorable Secondary Alkoxide(2,2-Dimethyl-1,3-dioxan-5-yl)methyl tosylateAlkene (E2)

Experimental Protocols

General Procedure for Esterification of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 eq), this compound (1.5 eq), and p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester.

Protocol for Dess-Martin Oxidation of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.0 eq).

  • Reagent Addition: Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute with dichloromethane and stir until the solid dissolves. Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude aldehyde can be used directly or purified by silica gel chromatography if necessary.

For further assistance, please consult relevant literature or contact our technical support team.

Stability and degradation of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, a cyclic acetal, is generally stable under neutral and basic conditions. However, it is sensitive to acidic environments, which can catalyze its hydrolysis. Its stability is also affected by high temperatures and certain oxidizing agents.

Q2: Under what acidic conditions does this compound degrade?

A2: The 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions, which leads to the cleavage of the acetal bond. This reaction is reversible and results in the formation of 2,3-dihydroxy-1-propanol (glycerol) and acetone. The rate of hydrolysis is dependent on the pH, temperature, and the presence of a catalyst.

Q3: Is this compound stable to basic conditions?

A3: Yes, 1,3-dioxanes are generally stable in basic media. The acetal linkage is not readily cleaved by bases, making it a suitable protecting group for diols in base-catalyzed reactions.

Q4: What is the thermal stability of this compound?

A4: While specific data for this compound is limited, studies on the related five-membered ring isomer, 2,2-dimethyl-1,3-dioxolane (Solketal), show that thermal decomposition occurs at high temperatures (459-490 °C).[1][2][3][4] The primary degradation products are typically the corresponding aldehyde or ketone (acetone) and other small molecules.

Q5: How does this compound behave under oxidative stress?

A5: 1,3-dioxanes are generally resistant to mild oxidizing agents. However, strong oxidizing agents can lead to degradation. For instance, oxidation with reagents like 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone or meta-chloroperoxybenzoic acid (m-CPBA) can cleave the dioxane ring to form hydroxy alkyl esters.[5][6]

Q6: What is the photostability of this compound?

Troubleshooting Guide

Issue 1: Unexpected degradation of this compound during a reaction.

  • Possible Cause: Presence of acidic impurities in reagents or solvents.

  • Troubleshooting Steps:

    • Ensure all solvents and reagents are anhydrous and free of acidic contaminants.

    • Use acid scavengers, such as a non-nucleophilic base (e.g., proton sponge), if compatible with your reaction conditions.

    • Monitor the pH of the reaction mixture.

Issue 2: Incomplete reaction or low yield during the synthesis of this compound.

  • Possible Cause: Inefficient removal of water, which is a byproduct of the acetalization reaction.

  • Troubleshooting Steps:

    • Use a Dean-Stark apparatus to azeotropically remove water during the reaction.

    • Employ a drying agent that is compatible with the reaction conditions.

    • Increase the amount of the acetalization agent (e.g., 2,2-dimethoxypropane).

Issue 3: Difficulty in purifying this compound.

  • Possible Cause: Presence of starting materials or byproducts with similar physical properties.

  • Troubleshooting Steps:

    • For solid derivatives, recrystallization is often effective. If the compound "oils out," try adding a small amount of a co-solvent or cooling the solution more slowly.[7]

    • For oily products, column chromatography is the preferred method. If the compound streaks on the column, consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.[7]

Data Summary

Table 1: Stability of this compound under Various Conditions

Stress ConditionStabilityPotential Degradation Products
Acidic Labile2,3-Dihydroxy-1-propanol, Acetone
Basic StableNo significant degradation
Thermal Stable at moderate temperatures; degrades at high temperatures (>400 °C)Acetone, smaller hydrocarbons
Oxidative Stable to mild oxidants; degrades with strong oxidantsHydroxy alkyl esters, ring-opened products
Photolytic Data not available; testing recommendedTo be determined by forced degradation studies

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 N HCl.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase. Analyze the sample by HPLC-UV.

  • Peak Identification: Compare the chromatogram with that of a reference standard of glycerol to identify the degradation product.

Protocol 2: Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Application: Add 3% hydrogen peroxide to the solution.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: At specified time points, withdraw an aliquot and dilute with the mobile phase. Analyze the sample by HPLC-UV and LC-MS to identify degradation products.

Protocol 3: Photostability Testing

  • Sample Preparation: Place a thin layer of solid this compound in a petri dish. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]

  • Analysis: After the exposure period, dissolve both the exposed and dark control samples in a suitable solvent and analyze by HPLC-UV to compare the impurity profiles.

Visualizations

degradation_pathway cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation compound This compound glycerol Glycerol compound->glycerol + H₂O, H⁺ acetone Acetone compound->acetone + H₂O, H⁺ compound_ox This compound ester Hydroxy Alkyl Ester compound_ox->ester [O] experimental_workflow cluster_workflow Stability Testing Workflow start Sample Preparation stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress analysis Analytical Testing (HPLC, GC-MS) stress->analysis data Data Analysis analysis->data report Stability Report data->report troubleshooting_logic cluster_troubleshooting Troubleshooting Logic start Unexpected Degradation? check_acid Acidic Contamination? start->check_acid Yes check_temp High Temperature? check_acid->check_temp No solution_acid Purify Reagents/ Use Acid Scavenger check_acid->solution_acid Yes check_oxidant Oxidizing Agent Present? check_temp->check_oxidant No solution_temp Control Reaction Temperature check_temp->solution_temp Yes solution_oxidant Use Inert Atmosphere/ Antioxidant check_oxidant->solution_oxidant Yes

References

Side reactions to avoid during the functionalization of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, also known as Solketal or isopropylidene glycerol. The information is designed to help you anticipate and resolve common issues encountered during its functionalization, ensuring the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when functionalizing this compound?

The primary concern is the acid-sensitivity of the isopropylidene protecting group.[1] Acidic conditions, often employed in functionalization reactions, can lead to the hydrolysis of the 1,3-dioxane ring, regenerating glycerol. This is a significant side reaction that can reduce the yield of the desired product and complicate purification.

Q2: How can I minimize the hydrolysis of the isopropylidene group during a reaction?

To minimize hydrolysis, it is crucial to carefully control the reaction conditions. This includes:

  • Use of Mild Reagents: Opt for milder or non-acidic reagents whenever possible.

  • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried, as water is required for hydrolysis.

  • Control of Temperature: Lowering the reaction temperature can often slow down the rate of hydrolysis.

  • Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote deprotection.

Q3: Can I selectively functionalize the primary hydroxyl group of glycerol after deprotection of this compound?

Yes, after the removal of the isopropylidene group, the resulting glycerol has two primary hydroxyl groups and one secondary hydroxyl group. Selective functionalization can be challenging but is achievable through various strategies that exploit the differential reactivity of the hydroxyl groups.

Troubleshooting Guides for Specific Functionalizations

This section provides detailed troubleshooting for common functionalization reactions of this compound.

Tosylation

Issue: Low yield of the desired tosylate and formation of byproducts.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting:

      • Ensure an adequate excess of tosyl chloride is used.

      • Verify the purity and activity of the tosyl chloride and the base (e.g., pyridine, triethylamine).

      • Increase the reaction time or temperature, while carefully monitoring for the onset of side reactions.

  • Possible Cause 2: Hydrolysis of the isopropylidene ketal.

    • Troubleshooting:

      • Conduct the reaction under strictly anhydrous conditions.

      • Use a non-acidic base like pyridine to scavenge the HCl generated during the reaction.

  • Possible Cause 3: Formation of an elimination product.

    • Explanation: The tosylate is a good leaving group, and under basic conditions, elimination can compete with substitution.

    • Troubleshooting:

      • Use a non-nucleophilic base.

      • Keep the reaction temperature as low as possible.

Experimental Protocol: General Procedure for Tosylation of an Alcohol

A general procedure for the tosylation of an alcohol involves reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The pyridine acts as a solvent and also neutralizes the hydrochloric acid that is formed. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.

Tosylation_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_products Products Solketal This compound Reaction Stir at 0°C to RT Solketal->Reaction TsCl Tosyl Chloride TsCl->Reaction Pyridine Pyridine (Base/Solvent) Pyridine->Reaction Workup Aqueous Workup Reaction->Workup Byproduct Pyridinium Hydrochloride Reaction->Byproduct Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Desired_Product Desired Tosylate Purification->Desired_Product Swern_Oxidation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Solketal This compound Alkoxysulfonium Alkoxysulfonium Ylide Solketal->Alkoxysulfonium OxalylChloride Oxalyl Chloride Chlorosulfonium Chlorosulfonium Salt (unstable > -60°C) OxalylChloride->Chlorosulfonium DMSO DMSO DMSO->Chlorosulfonium Base Triethylamine Base->Alkoxysulfonium AmineSalt Triethylammonium Chloride Base->AmineSalt Chlorosulfonium->Alkoxysulfonium CO CO Chlorosulfonium->CO CO2 CO2 Chlorosulfonium->CO2 Aldehyde Desired Aldehyde Alkoxysulfonium->Aldehyde DMS Dimethyl Sulfide Alkoxysulfonium->DMS Logical_Troubleshooting Start Low Yield in Etherification Check_Halide Is the alkyl halide primary? Start->Check_Halide Check_Base Is a strong, non-bulky base being used? Check_Halide->Check_Base Yes Use_Primary_Halide Use a primary alkyl halide Check_Halide->Use_Primary_Halide No Use_Tosyl_Route Convert alcohol to tosylate and react with alkoxide Check_Base->Use_Tosyl_Route No Optimize_Base Optimize base and reaction conditions Check_Base->Optimize_Base Yes Consider_Alternative Consider alternative synthesis route Use_Primary_Halide->Consider_Alternative Use_Tosyl_Route->Consider_Alternative Optimize_Base->Consider_Alternative

References

Analytical methods for determining the purity of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for determining the purity of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during analysis.

Analytical Methods Overview

The purity of this compound can be effectively determined using several analytical techniques. The most common and reliable methods are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including quantitative NMR (qNMR).

Key Analytical Techniques:

  • Gas Chromatography (GC-FID/GC-MS): A powerful technique for separating and quantifying volatile and semi-volatile compounds. It is ideal for identifying and measuring the levels of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for purity assessment without the need for a reference standard of the compound itself when using the quantitative NMR (qNMR) approach.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

Gas Chromatography (GC-FID) Protocol

This protocol outlines the steps for analyzing the purity of this compound using a Gas Chromatograph with a Flame Ionization Detector.

1. Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • Ensure the sample is fully dissolved before injection.

2. GC Instrument Parameters:

ParameterValue
Column Amine-specific column (e.g., CP-Volamine), 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Helium at a constant flow of 2.0 mL/min
Injector Temperature 260 °C
Detector Temperature 280 °C
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 gc_injection Inject Sample prep2->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection data_integration Integrate Peaks gc_detection->data_integration data_calculation Calculate Purity data_integration->data_calculation

Caption: Workflow for GC Purity Analysis.

¹H and ¹³C NMR Spectroscopy Protocol

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

  • Filter the solution into a 5 mm NMR tube.[1]

2. NMR Spectrometer Parameters (400 MHz):

Parameter¹H NMR¹³C NMR
Number of Scans 16-641024-4096
Relaxation Delay 1-2 seconds2-5 seconds
Pulse Width ~30-45 degrees-
Pulse Program StandardProton-decoupled

3. Data Processing and Interpretation:

  • Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and signal integration.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

  • Assess purity by comparing the integrals of the analyte signals to those of any observed impurities.

Logical Relationship for NMR-based Structural Confirmation

NMR_Logic structure This compound Structure protons Unique Proton Environments structure->protons carbons Unique Carbon Environments structure->carbons h_nmr ¹H NMR Spectrum protons->h_nmr c_nmr ¹³C NMR Spectrum carbons->c_nmr signals Chemical Shifts & Multiplicities h_nmr->signals c_nmr->signals confirmation Structural Confirmation signals->confirmation

Caption: NMR Structural Elucidation Logic.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

GC Analysis Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing - Active sites in the inlet liner or column.- Column contamination.- Improper column installation.- Use a deactivated inlet liner.- Condition the column or trim the first few centimeters.- Reinstall the column according to the manufacturer's instructions.
Ghost Peaks - Contamination in the syringe, inlet, or carrier gas.- Rinse the syringe with a clean solvent.- Bake out the inlet and column.- Ensure high-purity carrier gas and use appropriate traps.
Poor Resolution - Inappropriate column phase.- Oven temperature program not optimized.- Carrier gas flow rate is too high or too low.- Use a column with a suitable stationary phase for polar compounds.- Optimize the temperature ramp rate.- Adjust the carrier gas flow rate to the optimal value for the column.
No Peaks or Low Signal - Syringe issue (clogged or leaking).- Leak in the injector.- Detector not functioning correctly.- Inspect and clean or replace the syringe.- Perform a leak check on the injector.- Check detector gas flows and ensure the flame is lit (for FID).[2][3]
NMR Analysis Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Broad Peaks - Sample is too concentrated.- Presence of paramagnetic impurities.- Poor shimming of the magnetic field.- Dilute the sample.- Filter the sample to remove any particulate matter.- Re-shim the magnet.
Poor Signal-to-Noise Ratio - Sample concentration is too low.- Insufficient number of scans.- Increase the sample concentration.- Increase the number of scans.
Incorrect Integrals - Incomplete relaxation of nuclei.- Phasing or baseline correction errors.- Increase the relaxation delay (d1) between scans.- Carefully reprocess the spectrum with proper phase and baseline correction.
Extra Peaks - Presence of impurities in the sample.- Contaminated NMR tube or solvent.- Purify the sample.- Use a clean NMR tube and high-purity deuterated solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of 97% or higher.

Q2: What are the common impurities that might be present in a sample of this compound?

A2: Common impurities may include starting materials from the synthesis, such as glycerol and acetone, as well as by-products from side reactions. Residual solvents used in the purification process may also be present.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound?

A3: While GC is generally preferred for this compound due to its volatility, HPLC can also be used. A normal-phase HPLC method might be suitable. However, since the molecule lacks a strong chromophore, UV detection may have low sensitivity, and an alternative detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be necessary.

Q4: How can I quantify the purity of my sample using NMR without a certified reference standard of this compound?

A4: You can use the quantitative NMR (qNMR) method. This involves adding a known amount of a certified internal standard to your sample. By comparing the integral of a signal from your compound to the integral of a signal from the internal standard, you can accurately calculate the purity of your sample.[4][5][6]

Q5: What are the characteristic ¹H NMR signals for this compound?

A5: The ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals for the two methyl groups as a singlet, and signals for the dioxane ring protons and the hydroxymethyl group protons in the aliphatic region.

Q6: What are the key fragments to look for in the GC-MS analysis of this compound?

A6: In a GC-MS analysis, you would look for the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of a hydroxymethyl group (-CH₂OH) or cleavage of the dioxane ring.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₇H₁₄O₃[7]
Molecular Weight 146.18 g/mol [7]
Appearance Colorless to light yellow liquidMySkinRecipes
Boiling Point 207.7 °C at 760 mmHgFluorochem
Melting Point 197-198 °CFluorochem

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (CDCl₃) δ 1.45 (s, 6H, CH₃ groups), δ 3.60 (d, 2H, dioxane ring protons), δ 3.80 (d, 2H, dioxane ring protons)BenchChem
GC-MS Molecular Ion Peak: m/z 146 [M]⁺Fragmentation Patterns: m/z 101 (loss of CH₂OH), m/z 85 (dioxane ring cleavage)[4]

References

Technical Support Center: Scaling Up the Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, commonly known as solketal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low glycerol conversion and poor yield of solketal. The ketalization of glycerol with acetone is a reversible reaction.[1] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, significantly decreasing the solketal yield.[1][2] Impurities in crude glycerol, such as water and salts (e.g., NaCl), can negatively impact catalyst activity.[2][3]- Increase Acetone Ratio: Use an excess of acetone to shift the reaction equilibrium towards the product side. Molar ratios of acetone to glycerol from 2:1 up to 15:1 have been shown to increase conversion.[4][5] Excess acetone can also act as an entrainer to help remove water.[1] - Water Removal: Employ continuous water removal techniques, such as reactive distillation or the use of a dehydrating agent. - Catalyst Selection: Utilize a highly active and water-tolerant catalyst. Heterogeneous acid catalysts like Amberlyst-15, Amberlyst-36, zeolites (H-Beta, H-ZSM5), and heteropolyacids have demonstrated high efficacy.[4][5][6] - Glycerol Purity: If using crude glycerol from biodiesel production, consider a pre-purification step to remove water and salts, which can poison the catalyst.[3][7]
SYN-002 Catalyst deactivation after a few cycles. The presence of water and impurities in the feedstock can lead to the deactivation of the catalyst.[2] For some catalysts, active sites may leach into the reaction mixture.[8] Carbon deposition on the catalyst surface can also occur, blocking active sites.[9]- Feedstock Purification: Ensure the glycerol and acetone feeds are as dry as possible and free from salts and other impurities.[3] - Catalyst Regeneration: For catalysts like zeolites, a regeneration step involving calcination to burn off carbon deposits may be possible. - Hydrophobic Catalysts: Consider using catalysts with higher hydrophobicity, such as zeolites with a high Si/Al ratio, which have shown better resistance to deactivation by water.[3]
PUR-001 Difficulty in purifying the product using silica gel column chromatography. This compound is a polar compound due to its hydroxyl group, which can lead to strong interactions with the acidic silica gel surface, resulting in poor separation and streaking.[10]- Adjust Eluent Polarity: Increase the polarity of the mobile phase. A gradient of methanol in dichloromethane (DCM) or ethyl acetate is often effective.[10][11] - Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[10] - Reverse-Phase Chromatography: For highly polar impurities, reverse-phase chromatography may provide better separation.[10] - Distillation: For large-scale purification, fractional distillation under reduced pressure is a more industrially viable method than chromatography.
GEN-001 Formation of the undesired 6-membered ring isomer (2,2-dimethyl-1,3-dioxan-5-ol). While the formation of the 5-membered ring (solketal) is thermodynamically and kinetically favored, reaction conditions can influence selectivity.In practice, the formation of the 6-membered ring isomer is usually minor, with solketal being the primary product regardless of the catalyst used.[12] Maintaining optimized reaction conditions (e.g., moderate temperatures) will favor the formation of the desired 5-membered ring product.

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters to optimize for maximizing solketal yield?

A1: The most critical parameters to optimize are the acetone to glycerol molar ratio, reaction temperature, and catalyst type and loading.[6][13] An excess of acetone is crucial to drive the equilibrium towards solketal formation.[5] Reaction temperatures are typically kept moderate, as higher temperatures can sometimes promote side reactions or catalyst degradation, although this depends on the specific catalyst used.[13][14] The choice of a highly active and selective acid catalyst is paramount for achieving high conversion rates.[1][4]

Q2: Can crude glycerol from biodiesel production be used directly for solketal synthesis?

A2: While it is possible, using crude glycerol directly presents challenges. Crude glycerol contains impurities like water, methanol, and salts, which can significantly reduce catalyst activity and decrease solketal yield.[3][7] Some studies have investigated robust catalysts that can tolerate these impurities to some extent, but for consistent and high-yield industrial production, a pre-treatment or purification of the crude glycerol is often recommended.[2][3]

Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one for industrial-scale synthesis?

A3: For industrial applications, heterogeneous catalysts are generally preferred over homogeneous catalysts like sulfuric or p-toluenesulfonic acid. The main advantages of heterogeneous catalysts include ease of separation from the product mixture (reducing purification costs), potential for regeneration and reuse (improving process economics and sustainability), and often lower corrosivity to equipment.[15]

Q4: Is the synthesis of this compound considered a "green" process?

A4: The synthesis of solketal from glycerol is widely regarded as a prime example of green chemistry.[4] It utilizes glycerol, a renewable byproduct of the biodiesel industry, and transforms it into a valuable fuel additive.[1][16] The reaction itself is a condensation reaction, which is an example of atom economy.[4] The use of solid, reusable acid catalysts further enhances its green credentials by minimizing waste.[15]

Q5: What are the primary industrial applications of this compound?

A5: The most significant industrial application is as a fuel additive.[1] When blended with gasoline or biodiesel, it can improve octane number, reduce gum formation, and enhance cold flow properties.[6][7] It is also used as a versatile building block in organic synthesis for pharmaceuticals and agrochemicals, and in the formulation of polymers and resins.[11][17]

Quantitative Data Summary

Table 1: Comparison of Different Catalysts for Solketal Synthesis

CatalystAcetone/Glycerol Molar RatioTemperature (°C)Reaction TimeGlycerol Conversion (%)Solketal Yield (%)Reference
Amberlyst-362:140-74-[4]
Amberlyst-352:140-81-[4]
H-Beta Zeolite3:1Mild-~88-[4]
PW₁₂ Heteropolyacid15:1255 min99.297.0[5]
Amberlyst-466:16030 min~8584[6]
SO₄²⁻/ZnAl₂O₄–ZrO₂-70-99.398
Pressurized CO₂2:11185 h61-[7]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound using Amberlyst-46

This protocol is based on a laboratory-scale batch process which can be adapted for scaling up.

Materials:

  • Glycerol (high purity)

  • Acetone

  • Amberlyst-46 catalyst

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration system

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the reactor with glycerol and acetone. A typical starting molar ratio is 1:6 (glycerol:acetone).[6]

  • Catalyst Addition: Add the Amberlyst-46 catalyst. A catalyst loading of 1% by weight relative to the total reactants is a good starting point.[6]

  • Reaction: Heat the mixture to 60°C with vigorous stirring. Maintain this temperature for approximately 30 minutes.[6] The reaction progress can be monitored by techniques like GC-MS.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the heterogeneous catalyst by filtration. The catalyst can be washed with fresh acetone and prepared for regeneration or reuse.

  • Product Isolation: Remove the excess acetone from the filtrate using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude product, which should be rich in this compound, can be further purified by vacuum distillation.

Visualizations

Experimental Workflow for Batch Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Glycerol & Acetone to Reactor B Add Amberlyst-46 Catalyst A->B C Heat to 60°C with Stirring B->C D Cool and Filter to Remove Catalyst C->D E Evaporate Excess Acetone D->E F Vacuum Distillation of Crude Product E->F G Pure this compound F->G

Caption: Batch synthesis workflow for this compound.

Logical Relationship for Troubleshooting Low Yield

G cluster_solutions Solutions A Low Solketal Yield B Reversible Reaction Equilibrium A->B C Water Present in Reaction A->C D Catalyst Deactivation A->D E Impure Glycerol Feed A->E S1 Increase Acetone/Glycerol Ratio B->S1 S2 Continuous Water Removal C->S2 S3 Use Water-Tolerant Catalyst D->S3 S4 Purify Crude Glycerol E->S4

References

Technical Support Center: Stereoselective Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the stereoselective synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the acid-catalyzed reaction of glycerol and acetone?

A1: The acid-catalyzed reaction of glycerol with acetone primarily yields two isomeric products: a five-membered ring ketal, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (commonly known as solketal), and a six-membered ring ketal, this compound.[1][2] Water is also produced as a byproduct.[3]

Q2: Why is the formation of the five-membered ring (solketal) predominantly favored over the six-membered ring isomer?

A2: The synthesis of solketal, the five-membered ring, is highly selective, often with a molar ratio of 99:1 in favor of this isomer.[1] This preference is attributed to the thermodynamic stability of the five-membered ring structure in this specific reaction.[4] The reaction mechanism involves the formation of a tertiary carbocation intermediate which favors the formation of the five-membered ring.[4]

Q3: What factors can influence the selectivity between the five- and six-membered ring products?

A3: While obtaining the six-membered ring as the major product is a significant challenge, several factors can influence the product ratio. These include the choice of acid catalyst (both homogeneous and heterogeneous), reaction temperature, and the molar ratio of reactants.[2][5] The catalyst's properties, such as acidity and pore structure, can play a role in selectivity.[6]

Q4: Is it possible to synthesize the six-membered ring, this compound, as the major product?

A4: The literature predominantly reports the five-membered ring (solketal) as the major product due to its thermodynamic stability.[4] Achieving high selectivity for the six-membered ring isomer is a primary challenge in this synthesis. It may require exploring non-equilibrium reaction conditions, specific catalyst designs, or alternative synthetic routes that circumvent the direct ketalization of glycerol.

Q5: What are the common side reactions and byproducts in this synthesis?

A5: The main byproduct of the ketalization reaction is water, which can hinder the reaction by shifting the equilibrium and deactivating acid catalysts.[3][7][8] Impurities in the glycerol feedstock, such as water and salts, can also negatively impact the reaction.[8] Under harsh acidic conditions, ring-opening of the dioxan ring can occur.[5][9]

Q6: How can I monitor the reaction progress and the ratio of the isomeric products?

A6: The progress of the reaction and the conversion of glycerol can be monitored using techniques like Gas Chromatography (GC).[5] The identification and quantification of the five-membered and six-membered ring isomers can be achieved using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Troubleshooting Guides

Problem: Low or No Yield of the Desired this compound
  • Possible Cause 1: Catalyst Deactivation

    • Explanation: The water produced during the reaction can deactivate both homogeneous and heterogeneous acid catalysts.[7][8] Impurities like salts in crude glycerol can also be destructive to catalyst activity.[7][8]

    • Suggested Solution:

      • Use a higher catalyst loading.

      • Employ a continuous process where water is removed as it is formed.[1]

      • Use catalysts that are more water-tolerant, such as zeolites with high hydrophobicity.[8]

      • Ensure the purity of the glycerol feedstock.[8]

  • Possible Cause 2: Unfavorable Reaction Equilibrium

    • Explanation: The ketalization of glycerol is a reversible reaction with a low equilibrium constant, which can limit the product yield.[1][3]

    • Suggested Solution:

      • Use an excess of acetone to shift the equilibrium towards the products.[1]

      • Remove water from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves.

  • Possible Cause 3: Impurities in Starting Materials

    • Explanation: Crude glycerol from biodiesel production can contain water, methanol, and salts, which can inhibit the catalyst and affect the reaction.[8][10]

    • Suggested Solution:

      • Purify the glycerol before use.

      • Use a catalyst that is robust to the presence of these impurities.[8]

Problem: Poor Selectivity for the Six-Membered Ring Isomer
  • Possible Cause 1: Thermodynamic Preference for the Five-Membered Ring

    • Explanation: The five-membered ring (solketal) is the thermodynamically more stable product, making its formation highly favorable.[4]

    • Suggested Solution:

      • Explore kinetic control by running the reaction at lower temperatures for shorter durations, although this may result in lower overall conversion.

      • Investigate different catalyst systems that may alter the transition state energies for the formation of the two isomers.

  • Possible Cause 2: Inappropriate Catalyst Choice

    • Explanation: The type of acid catalyst and its structural properties (e.g., pore size in zeolites) can influence product selectivity.[6]

    • Suggested Solution:

      • Screen a variety of solid acid catalysts, such as different types of zeolites (e.g., H-Beta), ion-exchange resins (e.g., Amberlyst), and acid-activated clays.[6]

      • Consider using Lewis acids in addition to Brønsted acids.

Problem: Product Degradation or Ring-Opening
  • Possible Cause 1: Harsh Acidic Conditions

    • Explanation: While acidic conditions are necessary for the reaction, excessively strong acids or high temperatures can lead to the ring-opening of the formed ketal.[5][9]

    • Suggested Solution:

      • Use milder acid catalysts like p-toluenesulfonic acid (PTSA) in low concentrations.[5]

      • Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to prevent degradation.[5]

Problem: Acyl Group Migration in Derivatives
  • Possible Cause 1: Presence of Free Hydroxyl Groups

    • Explanation: If synthesizing derivatives with acyl groups, the presence of the free hydroxyl group on the this compound backbone can lead to acyl migration, resulting in a mixture of isomers.[11][12]

    • Suggested Solution:

      • Control the pH of the reaction and workup steps, as acyl migration can be pH-dependent.[11]

      • Consider protecting the hydroxyl group before introducing acyl functionalities if regioselectivity is critical.

Data Presentation

Table 1: Effect of Reaction Conditions on Glycerol Ketalization with Acetone

ParameterConditionEffect on Conversion/YieldReference
Temperature Increasing from 40°C to 55°CIncreased glycerol conversion significantly (e.g., from 22% to 84% with one catalyst).[2][2]
Acetone:Glycerol Molar Ratio Increasing from 2:1 to 10:1Higher ratios generally increase glycerol conversion by shifting the equilibrium.[1][13][1][13]
Catalyst Loading Increasing from 0.5 to 3.0 wt%Gradual increase in glycerol conversion (e.g., from 61% to 99.3%).[14][14]
Water Content Presence of water (e.g., 50 wt%)Drastically decreases glycerol conversion and solketal yield.[8][15][8][15]

Table 2: Comparison of Various Acid Catalysts for Solketal Synthesis

Note: The literature predominantly focuses on maximizing solketal (five-membered ring) yield. Achieving high selectivity for the six-membered ring remains a significant challenge.

CatalystTypical Conversion of GlycerolTypical Selectivity for Solketal (5-membered ring)Reference
Amberlyst-36 ~74%High[1]
Amberlyst-35 ~81%High[1]
H-Beta Zeolite ~72%~72%[6]
MFI Zeolite ~80%~100%[6]
SO₄²⁻/ZnAl₂O₄–ZrO₂ ~99.3%~98%[14][16]
p-Toluenesulfonic acid (PTSA) >90%High[5]

Experimental Protocols

General Protocol for the Acid-Catalyzed Synthesis of this compound Derivatives

This protocol provides a general starting point. Optimization of temperature, time, and catalyst is crucial for maximizing the yield of the desired six-membered ring isomer.

  • Reactant Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycerol (1 equivalent).

    • Add acetone (2-10 equivalents). Using a larger excess can help drive the reaction to completion.[1]

    • If using a heterogeneous catalyst, add it at this stage (e.g., 1-5 wt% relative to glycerol).[5][14]

  • Reaction:

    • If using a homogeneous catalyst like p-toluenesulfonic acid (PTSA), add it to the mixture (e.g., 5% w/w of FFA if starting from an esterification).[5]

    • Heat the reaction mixture to the desired temperature (e.g., 40-60°C) with vigorous stirring.[5][17]

    • Monitor the reaction by TLC or GC to determine the optimal reaction time.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If a heterogeneous catalyst was used, remove it by filtration.

    • If a homogeneous acid catalyst was used, neutralize it with a mild base (e.g., NaHCO₃ solution).

    • Remove the excess acetone under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by fractional distillation or column chromatography to separate the five- and six-membered ring isomers. This separation can be challenging due to similar polarities.

Mandatory Visualization

G glycerol Glycerol + Acetone intermediate Hemicetal Intermediate glycerol->intermediate H⁺ Catalyst five_ring Solketal (5-Membered Ring) intermediate->five_ring  Thermodynamically  Favored Pathway  (Major Product) six_ring This compound (6-Membered Ring) intermediate->six_ring  Thermodynamically  Disfavored Pathway  (Minor Product)

Caption: Reaction pathway for glycerol ketalization.

G start Problem: Low Yield of 6-Membered Ring cause1 Possible Cause: Catalyst Deactivation? start->cause1 cause2 Possible Cause: Unfavorable Equilibrium? start->cause2 cause3 Possible Cause: Impure Reactants? start->cause3 sol1 Solution: - Increase catalyst loading - Use water-tolerant catalyst - Remove water during reaction cause1->sol1 sol2 Solution: - Use excess acetone - Remove water byproduct cause2->sol2 sol3 Solution: - Purify glycerol feedstock cause3->sol3

Caption: Troubleshooting workflow for low product yield.

G main_challenge Core Challenge: Stereoselective Synthesis of This compound thermo Thermodynamic Stability of 5-Membered Ring main_challenge->thermo equilibrium Reversible Reaction (Low Equilibrium Constant) main_challenge->equilibrium catalyst Catalyst Deactivation by Water/Impurities main_challenge->catalyst selectivity Low Selectivity for 6-Membered Ring thermo->selectivity yield Low Overall Yield equilibrium->yield catalyst->yield

Caption: Key challenges in the synthesis process.

References

Managing moisture sensitivity in reactions with (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reactions involving (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, with a specific focus on its sensitivity to moisture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered moisture-sensitive?

A1: this compound is an organic compound featuring a hydroxyl group and a dioxane ring protected as a ketal (specifically, an acetonide).[1][2] This protective group is susceptible to cleavage (hydrolysis) in the presence of water, especially under acidic conditions. The moisture sensitivity arises from this acid-catalyzed hydrolysis, which reverts the dioxane ring to glycerol and acetone, leading to reaction failure or the formation of impurities.[3][4][5]

Q2: My reaction with this compound is resulting in low yields and unexpected byproducts. What could be the cause?

A2: The most probable cause is the unintended deprotection of the dioxane ring due to the presence of moisture and/or acidic species. Trace amounts of acid can catalyze the hydrolysis of the ketal. You should verify that all solvents, reagents, and inert gases are rigorously dried and that your glassware is free of acidic residues.

Q3: How can I detect if my starting material has degraded due to moisture exposure?

A3: Degradation can be assessed using standard analytical techniques. NMR spectroscopy is highly effective for detecting the presence of the hydrolysis products (glycerol and acetone) alongside the parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify these more volatile byproducts.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] It is recommended to store it in a cool, dry place, with temperatures between 2-8°C often suggested.[2][6][7] Avoid exposure to atmospheric moisture and acidic environments.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in moisture-sensitive reactions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Wet Solvents/Reagents Dry solvents using appropriate methods (see Table 2). Ensure all other reagents are anhydrous.
Acidic Impurities Purify reagents if necessary. If the reaction generates acid, add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture.
Atmospheric Moisture Perform the reaction under a dry, inert atmosphere (N₂ or Ar) using Schlenk techniques or a glovebox.
Improper Glassware Prep Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.

Issue 2: Formation of Acetonide-Cleaved Byproducts

Potential Cause Troubleshooting Step
Acid-catalyzed Hydrolysis Buffer the reaction mixture if compatible with the desired chemistry. Ensure the pH does not drop during the reaction.
Aqueous Workup Minimize contact time with aqueous layers during extraction. Use anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) thoroughly before solvent evaporation.

Below is a troubleshooting workflow to help diagnose issues with your reaction.

G start Low Reaction Yield? q_dry Were solvents & reagents rigorously dried? start->q_dry sol_dry Implement stringent drying protocols. (e.g., molecular sieves, distillation) q_dry->sol_dry No q_inert Was the reaction run under an inert atmosphere? q_dry->q_inert Yes end_node Re-run experiment with improved conditions. sol_dry->end_node sol_inert Use Schlenk line or glovebox to exclude atmospheric moisture. q_inert->sol_inert No q_acid Are acidic impurities or byproducts present? q_inert->q_acid Yes sol_inert->end_node sol_acid Purify reagents or add a non-nucleophilic base scavenger. q_acid->sol_acid Yes q_acid->end_node No sol_acid->end_node

Caption: Troubleshooting flowchart for low-yield reactions.

Hydrolysis Pathway

The sensitivity of this compound to moisture is due to the acid-catalyzed hydrolysis of the cyclic ketal. This pathway is a critical concept to understand for successful experimentation.

G reactant This compound protonation Protonation of Ether Oxygen reactant->protonation + H⁺ intermediate Resonance-Stabilized Carbocation Intermediate protonation->intermediate Ring Opening products Glycerol + Acetone (Deprotection Products) intermediate->products + H₂O, -H⁺ h3o H₃O⁺ (Acid Catalyst + H₂O) h3o->protonation h2o H₂O (Nucleophile) h2o->intermediate G A 1. Dry Glassware (Oven at >120°C for >4h) B 2. Assemble Glassware Hot & Cool Under Inert Gas (N₂/Ar) A->B C 3. Introduce Anhydrous Solvent via Syringe/Cannula B->C D 4. Add this compound and other solid reagents under positive inert gas pressure C->D E 5. Add liquid reagents via dry syringe D->E F 6. Run Reaction (Maintain inert atmosphere) E->F G 7. Quench & Workup (Minimize exposure to water/acid) F->G

References

Validation & Comparative

A Comparative Guide to Glycerol Protecting Groups: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups in polyfunctional molecules like glycerol is a critical step in multi-step organic synthesis. The choice of protecting group can significantly impact reaction yields, ease of purification, and overall efficiency. This guide provides an objective comparison of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, a common isopropylidene-protected glycerol, with other widely used glycerol protecting groups: benzylidene acetals and trityl ethers.

This comparison summarizes key performance indicators, provides detailed experimental protocols for their installation and removal, and visualizes the underlying chemical logic to aid in the selection of the most appropriate protecting group for a given synthetic strategy.

Performance Comparison of Glycerol Protecting Groups

The selection of a suitable protecting group for glycerol hinges on factors such as stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its influence on the reactivity of the remaining unprotected hydroxyl group. The following tables provide a summary of quantitative data for the protection and deprotection of glycerol using isopropylidene acetals (such as this compound and its isomer Solketal), benzylidene acetals, and trityl ethers.

Table 1: Comparison of Protection Reaction Yields

Protecting GroupReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
Isopropylidene Acetal Glycerol, 2,2-DimethoxypropaneH-Beta Zeolite-25196-97[1]
Benzylidene Acetal Glycerol, BenzaldehydeSO₄²⁻/CeO₂-ZrO₂Toluene100891.82[2][3]
Trityl Ether Di-TBS gemcitabine, Tritylating reagentPyridine, DMAPPyridineRoom Temp.OvernightHigh (not specified)[4]

Note: The yield for trityl ether is for a different substrate but illustrates a typical protection protocol.

Table 2: Comparison of Deprotection Methods and Yields

Protecting GroupDeprotection ReagentsSolventTemperature (°C)TimeYield (%)
Isopropylidene Acetal HClO₄ on Silica Gel-Room Temp.6-24 hGood to Excellent[2]
Benzylidene Acetal Triethylsilane, 10% Pd/CMethanolRoom Temp.30-60 minExcellent[5]
Trityl Ether Formic Acid (97+%)-Cold3 minHigh (not specified)[4]

Table 3: Stability Profile of Glycerol Protecting Groups

Protecting GroupAcidic ConditionsBasic ConditionsOxidative ConditionsReductive Conditions
Isopropylidene Acetal LabileStable[6][7]Generally StableStable
Benzylidene Acetal LabileStable[1]Generally StableLabile (reductive cleavage)[1]
Trityl Ether Labile[4]StableStableStable

Experimental Protocols

Detailed methodologies for the protection and deprotection of glycerol are crucial for reproducibility and for adapting these procedures to specific research needs.

Protocol 1: Protection of Glycerol as an Isopropylidene Acetal (Solketal)

This protocol is based on the transacetalization of glycerol with 2,2-dimethoxypropane using a zeolite catalyst.[1][8]

Materials:

  • Glycerol

  • 2,2-Dimethoxypropane (2,2-DMP)

  • H-Beta Zeolite catalyst

  • Round-bottomed glass flask with condenser and magnetic stirrer

  • Silicone bath with temperature control

Procedure:

  • Activate the H-Beta Zeolite catalyst by heating under a nitrogen flow at 150°C for 1 hour.

  • In a 25 mL round-bottom flask, combine glycerol and 2,2-dimethoxypropane in a 1:1 molar ratio.

  • Add the activated H-Beta Zeolite catalyst at a concentration of 2.5 wt% based on the amount of glycerol.

  • Stir the reaction mixture magnetically at 25°C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, recover the catalyst by filtration. The product, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal), can be purified by distillation.

Protocol 2: Protection of Glycerol as a Benzylidene Acetal

This protocol describes the acetalization of glycerol with benzaldehyde using a solid acid catalyst.[2][3][6]

Materials:

  • Glycerol

  • Benzaldehyde

  • SO₄²⁻/CeO₂-ZrO₂ catalyst

  • Toluene

  • Three-neck flat-bottom flask with condenser and thermostat

Procedure:

  • To a 50 mL three-neck flask, add glycerol (0.1 mol), benzaldehyde (0.1 mol), and toluene (10 mL).

  • Add the SO₄²⁻/CeO₂-ZrO₂ catalyst (0.46 g).

  • Heat the reaction mixture to 100°C with stirring.

  • Maintain the reaction at this temperature for 8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • The solvent can be removed under reduced pressure, and the product purified by column chromatography.

Protocol 3: Protection of a Primary Alcohol with a Trityl Group

This is a general protocol for the tritylation of a primary alcohol, which can be adapted for the selective protection of the primary hydroxyl groups of glycerol.[4]

Materials:

  • Alcohol (e.g., glycerol derivative)

  • Trityl chloride

  • Anhydrous pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Methanol (for quenching)

Procedure:

  • Dissolve the alcohol in anhydrous pyridine in a round-bottom flask.

  • Add trityl chloride (typically 1.5-2 equivalents).

  • If desired, add a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 4: Deprotection of an Isopropylidene Acetal

This protocol details a mild deprotection of terminal isopropylidene acetals.[2]

Materials:

  • Isopropylidene-protected diol

  • Silica gel

  • Perchloric acid (HClO₄)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Prepare the HClO₄·SiO₂ reagent by adding perchloric acid to silica gel.

  • To a solution of the isopropylidene acetal, add the HClO₄·SiO₂ reagent.

  • Stir the mixture at room temperature for 6-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the silica gel.

  • The filtrate can be concentrated and the crude product purified by column chromatography.

Protocol 5: Deprotection of a Benzylidene Acetal

This method describes the reductive cleavage of a benzylidene acetal.[5]

Materials:

  • Benzylidene acetal

  • 10% Palladium on carbon (Pd/C)

  • Triethylsilane (Et₃SiH)

  • Methanol

Procedure:

  • Dissolve the benzylidene acetal in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Add triethylsilane dropwise at room temperature.

  • Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected diol.

Protocol 6: Deprotection of a Trityl Ether

This protocol outlines the acid-catalyzed deprotection of a trityl ether.[4]

Materials:

  • Trityl-protected alcohol

  • Formic acid (97+%)

  • Dioxane, Ethanol, Diethyl ether (for evaporation)

  • Water

Procedure:

  • Treat the trityl ether with cold formic acid for 3 minutes.

  • Evaporate the formic acid using an oil pump at room temperature.

  • Co-evaporate the residue twice with dioxane, followed by evaporations from ethanol and diethyl ether.

  • Extract the residue with warm water.

  • Filter the insoluble triphenylcarbinol.

  • Evaporate the aqueous filtrate in vacuo to yield the deprotected alcohol.

Visualizing Synthetic Strategies

Diagrams illustrating the chemical structures, reaction workflows, and decision-making processes can greatly aid in the comprehension and application of these protecting group strategies.

cluster_structures Chemical Structures cluster_protecting_groups Protecting Groups Glycerol Glycerol Isopropylidene This compound (Isopropylidene Acetal) Glycerol->Isopropylidene Acetone/ 2,2-DMP, Acid Benzylidene Benzylidene Acetal Glycerol->Benzylidene Benzaldehyde, Acid Trityl Trityl Ether Glycerol->Trityl Trityl-Cl, Base ProtectedGlycerol Protected Glycerol Isopropylidene->ProtectedGlycerol Benzylidene->ProtectedGlycerol Trityl->ProtectedGlycerol

Caption: Protection of Glycerol with Common Protecting Groups.

cluster_workflow General Synthetic Workflow Start Starting Material (Glycerol) Protection Protection Step Start->Protection Reaction Chemical Transformation on Unprotected OH Protection->Reaction Deprotection Deprotection Step Reaction->Deprotection Product Final Product Deprotection->Product

Caption: General Workflow for Using Protecting Groups in Synthesis.

cluster_decision Decision Tree for Protecting Group Selection Start Need to Protect Glycerol? Condition1 Reaction Conditions Acidic? Start->Condition1 Yes NoProtection Proceed without Protection Start->NoProtection No Condition2 Reaction Conditions Basic? Condition1->Condition2 No Reconsider Reconsider Strategy/ Orthogonal Protection Condition1->Reconsider Yes Condition3 Need to Differentiate Primary vs. Secondary OH? Condition2->Condition3 Yes SelectAcetal Use Acetal (Isopropylidene or Benzylidene) Condition2->SelectAcetal No Condition3->SelectAcetal No SelectTrityl Use Trityl Ether Condition3->SelectTrityl Yes

Caption: Decision-Making for Selecting a Glycerol Protecting Group.

References

A Comparative Guide to Chiral Synthons: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol vs. Solketal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral synthon is a critical decision in the design of efficient and stereoselective synthetic routes for pharmaceuticals and other biologically active molecules. Glycerol, a readily available and inexpensive C3 building block, provides access to a variety of valuable chiral synthons. This guide offers an objective comparison of two such glycerol-derived synthons: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol and (±)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal.

This comparison will delve into their synthesis, established efficacy in asymmetric synthesis with supporting experimental data, and their potential as versatile chiral building blocks. While a direct, quantitative comparison for the same target molecule is not prevalent in the literature, this guide will provide a comprehensive overview to aid in the rational selection of these synthons for specific synthetic challenges.

Synthesis of Chiral Synthons from Glycerol

Both this compound and solketal are derived from the protection of glycerol's hydroxyl groups. The reaction of glycerol with acetone in the presence of an acid catalyst yields a mixture of the five-membered ring (solketal) and the six-membered ring (2,2-dimethyl-1,3-dioxan-5-ol), the precursor to this compound.

G cluster_0 Acetalization Reaction Glycerol Glycerol Reaction_Intermediate Reaction Mixture Glycerol->Reaction_Intermediate Acetone Acetone Acetone->Reaction_Intermediate Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction_Intermediate Solketal Solketal (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol Reaction_Intermediate->Solketal Thermodynamically favored Dioxane_precursor 2,2-Dimethyl-1,3-dioxan-5-ol Reaction_Intermediate->Dioxane_precursor Kinetically favored Dioxane This compound Dioxane_precursor->Dioxane Further Modification

Figure 1: Synthetic relationship between glycerol, solketal, and this compound.

The formation of solketal, the five-membered ring, is generally thermodynamically favored, while the six-membered ring isomer is the kinetic product.[1] Reaction conditions can be optimized to favor the formation of one isomer over the other. For instance, higher temperatures and longer reaction times tend to favor the formation of solketal.[1]

Solketal: A Versatile Chiral Synthon for 1,2-Difunctionalized Compounds

Solketal is a widely utilized chiral building block, particularly for the synthesis of enantiomerically pure compounds containing a 1,2-diol or 1,2-amino alcohol moiety. Its utility is well-demonstrated in the synthesis of beta-blockers, such as (S)-propranolol.

Application in the Asymmetric Synthesis of (S)-Propranolol

The synthesis of (S)-propranolol from (R)-solketal proceeds via the key intermediate (S)-glycidyl naphthyl ether. This approach leverages the defined stereochemistry of solketal to introduce the desired chirality in the final product.

G Solketal (R)-Solketal Tosylation 1. Tosylation 2. Deprotection Solketal->Tosylation Glycidol (R)-Glycidol Tosylation->Glycidol Naphthoxide 1-Naphthol, Base Glycidol->Naphthoxide Glycidyl_Ether (S)-Glycidyl Naphthyl Ether Naphthoxide->Glycidyl_Ether Ring_Opening Isopropylamine Glycidyl_Ether->Ring_Opening Propranolol (S)-Propranolol Ring_Opening->Propranolol

Figure 2: Synthetic workflow for (S)-Propranolol from (R)-Solketal.
Performance Data in (S)-Propranolol Synthesis

The efficacy of solketal as a chiral synthon can be evaluated through the reported yields and enantiomeric excess (ee) for the synthesis of (S)-propranolol.

Precursor derived from SolketalKey TransformationProductOverall Yield (%)Enantiomeric Excess (ee %)Reference
(S)-Glycidyl naphthyl etherRing-opening with isopropylamine(S)-Propranolol~55>98[2]
Racemic glycidyl naphthyl etherKinetic resolution with chiral catalyst(S)-Propranolol~42 (from racemate)89-90[3][4]

Note: The overall yield can vary depending on the specific reaction conditions and the number of steps from solketal. The kinetic resolution approach, while starting from a racemic intermediate, demonstrates another strategy to achieve high enantiomeric purity.

Experimental Protocol: Synthesis of (S)-Propranolol from (S)-Glycidyl Naphthyl Ether

Materials:

  • (S)-Glycidyl naphthyl ether

  • Isopropylamine

  • Methanol (solvent)

Procedure:

  • Dissolve (S)-glycidyl naphthyl ether (1.0 eq) in methanol in a sealed reaction vessel.

  • Add isopropylamine (excess, e.g., 10 eq) to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess isopropylamine under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-propranolol.[2]

This compound: A Potential Chiral Synthon for 1,3-Difunctionalized Compounds

This compound, with its six-membered dioxane ring, presents a different structural motif compared to solketal. This positions it as a potential chiral synthon for the stereoselective synthesis of compounds containing a 1,3-diol or 1,3-amino alcohol functionality.

Potential Applications in Asymmetric Synthesis

The rigid chair-like conformation of the 1,3-dioxane ring can provide a well-defined steric environment, which could be exploited to control stereoselectivity in various reactions. The hydroxyl group can be converted into other functionalities, such as an amino group or a leaving group, to enable the introduction of diverse substituents at the C5 position.

G Dioxane (2,2-Dimethyl-1,3- dioxan-5-yl)methanol Oxidation Oxidation Dioxane->Oxidation Aldehyde 2,2-Dimethyl-1,3- dioxane-5-carbaldehyde Oxidation->Aldehyde Reductive_Amination Reductive Amination Chiral_Amine Chiral 1,3-Amino Alcohol Precursor Reductive_Amination->Chiral_Amine Aldehyde->Reductive_Amination

Figure 3: Hypothetical workflow for a chiral 1,3-amino alcohol precursor.
Performance Data: A Noteworthy Gap in the Literature

Despite its potential, there is a conspicuous absence of studies in the peer-reviewed literature that detail the use of this compound as a chiral synthon in a specific asymmetric synthesis with reported yields and enantiomeric excess. While it is commercially available and used as a building block in the synthesis of complex molecules, its efficacy in stereocontrolled reactions remains largely undocumented in a comparative context.[5]

Its precursor, 2,2-dimethyl-1,3-dioxan-5-one, is used in some synthetic applications, but these do not typically focus on transferring the chirality of a glycerol-derived starting material.[2]

Experimental Protocol: Synthesis of this compound

A common route to the racemic form of this compound involves the protection of 2-(hydroxymethyl)propane-1,3-diol.

Materials:

  • 2-(Hydroxymethyl)propane-1,3-diol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Dissolve 2-(hydroxymethyl)propane-1,3-diol in anhydrous DMF.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature for several hours.

  • Quench the reaction with a base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Comparative Summary and Conclusion

FeatureSolketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol)This compound
Ring Size 5-membered (dioxolane)6-membered (dioxane)
Precursor for Chiral 1,2-difunctionalized compoundsPotentially chiral 1,3-difunctionalized compounds
Established Applications in Asymmetric Synthesis Well-documented, e.g., in the synthesis of beta-blockers like (S)-propranolol.[2]Limited to no specific examples with quantitative data in the literature.
Availability of Performance Data (Yield, ee%) Readily available for various applications.Not readily available for specific asymmetric syntheses.
Thermodynamic Stability Generally more stable than the 6-membered isomer.[1]Generally less stable than the 5-membered isomer.[1]

Conversely, while this compound holds theoretical promise as a chiral synthon for 1,3-disubstituted systems due to its rigid dioxane core, its practical efficacy in asymmetric synthesis is not well-documented in the scientific literature. The lack of direct comparative studies and quantitative performance data makes it difficult to objectively assess its performance against solketal.

For researchers and drug development professionals, the choice between these two synthons will largely depend on the target molecule's structure. For chiral 1,2-difunctionalized targets, solketal is the clear and well-validated choice. For targets requiring a chiral 1,3-disubstituted core, this compound represents an area ripe for further investigation, but its use would currently require significant methods development and validation.

References

Analytical techniques for chiral separation and analysis of its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Chiral Separation

In the pharmaceutical industry, the separation and analysis of enantiomers, non-superimposable mirror-image molecules, is of paramount importance. The biological activity, pharmacokinetics, and toxicity of a chiral drug can vary significantly between its enantiomers.[1][2] Consequently, regulatory agencies often require the development and marketing of single-enantiomer drugs.[3] This guide provides an objective comparison of three prominent analytical techniques for chiral separation and analysis: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), complete with supporting data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their needs.

Comparison of Key Analytical Techniques

Chiral HPLC, SFC, and CE are the leading methods for enantioselective analysis.[4][5] Chiral HPLC is a versatile and widely adopted technique that utilizes a chiral stationary phase (CSP) to achieve separation.[6] Chiral SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase, offering advantages in speed and reduced solvent consumption.[7][8] Capillary Electrophoresis (CE) is a high-efficiency separation method that uses a chiral selector in the background electrolyte to resolve enantiomers, requiring minimal sample and reagent volumes.[9][10]

Data Presentation: Performance Comparison

The choice of technique often depends on the specific analytical requirements, such as resolution, speed, and the nature of the analyte. The following table summarizes typical performance data for the chiral separation of representative pharmaceutical compounds using HPLC, SFC, and CE.

TechniqueCompoundChiral Selector/Stationary PhaseMobile Phase/ElectrolyteResolution (Rs)Selectivity (α)Analysis Time (min)
HPLC NaproxenWhelk-O 1Hexane:Isopropanol:Acetic Acid (80:20:0.5)> 1.52.1< 16
HPLC LabetalolCHIROBIOTIC V100% Methanol w/ 0.1% ATFA> 1.5-< 20
SFC BenzoinPolysaccharide-based CSPCO₂ / Methanol> 1.5-< 1
SFC LuliconazoleImmobilized Cellulose-based CSPCO₂ / Modifier> 1.5-< 10
CE ChloroquineSulfobutylether-β-CD (SBE-β-CD)100 mM Phosphate Buffer (pH 2.5)> 1.5-< 15
CE PramipexoleCarboxymethyl-β-CD (CM-β-CD)50 mM Phosphate Buffer (pH 2.8)> 1.5-< 6.5

Note: Resolution (Rs) > 1.5 indicates baseline separation. Selectivity (α) is the ratio of the retention factors of the two enantiomers. "-" indicates data not specified in the source. Data is compiled from various sources for illustrative purposes.[11][12][13][14][15]

Experimental Protocols

Reproducible and detailed methodologies are essential for successful chiral separations. Below are generalized protocols for each key technique.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Chiral HPLC is a robust method widely used for enantioselective analysis. Polysaccharide-based CSPs are particularly effective for a broad range of compounds.[16]

1. Materials and Instrumentation:

  • HPLC System: A standard system with a pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.[16]

  • Chiral Column: A polysaccharide-based CSP, such as Amylose or Cellulose derivatives (e.g., Chiralpak® series), is a common first choice.[11][12]

  • Mobile Phase: HPLC-grade solvents for normal phase (e.g., n-hexane, isopropanol, ethanol) or reversed-phase (e.g., acetonitrile, methanol, water with buffers) modes.[12][16]

  • Sample Preparation: Dissolve the racemic standard in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).[16]

2. Method Development and Procedure:

  • Column and Mobile Phase Screening: Screen a set of complementary CSPs with a few generic mobile phases (e.g., hexane/isopropanol and hexane/ethanol for normal phase) to find initial separation conditions.[12]

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to optimize resolution, analysis time, and peak shape. For instance, decreasing temperature can sometimes enhance selectivity.[17]

  • Data Analysis: Determine the retention times for the two enantiomers and calculate the resolution (Rs). A value greater than 1.5 is typically desired for baseline separation.[11]

Chiral Supercritical Fluid Chromatography (SFC) Protocol

SFC is valued for its high speed and lower environmental impact, often providing complementary selectivity to HPLC.[7]

1. Materials and Instrumentation:

  • SFC System: An analytical SFC system equipped with pumps for CO₂ and a modifier, an autosampler, a column oven, a back-pressure regulator, and a detector (e.g., UV, MS).[16]

  • Chiral Column: Polysaccharide-based or cyclofructan-based CSPs are commonly used (e.g., Chiralpak® IC).[16]

  • Mobile Phase: Supercritical CO₂ as the main component, with a polar organic modifier like methanol or ethanol. Small amounts of additives (e.g., amines for basic compounds, acids for acidic compounds) are often required to improve peak shape.[7]

  • Sample Preparation: Dissolve the racemic standard in the modifier solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[16]

2. Method Development and Procedure:

  • System Setup: Set the system parameters, including flow rate, back pressure (typically 100-150 bar), column temperature, and modifier percentage.

  • Equilibration: Equilibrate the column with the chosen mobile phase until the system pressure and temperature are stable.

  • Injection: Inject the sample solution.

  • Optimization: Screen different modifiers and additives to improve separation. The percentage of the modifier is a critical parameter for adjusting retention and selectivity.

  • Data Analysis: Record the chromatogram and calculate the resolution of the enantiomeric peaks. SFC often yields faster separations than HPLC.[8]

Chiral Capillary Electrophoresis (CE) Protocol

CE offers extremely high separation efficiency and is ideal for small sample volumes and polar or charged analytes.[3][18]

1. Materials and Instrumentation:

  • CE System: A system with a high-voltage power supply, a capillary cartridge with temperature control, an autosampler, and a detector (typically UV-Vis).

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH.[15]

  • Chiral Selector: Added to the BGE. Cyclodextrins (CDs) and their derivatives are the most common selectors.[9][19]

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength solution.

2. Method Development and Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing it sequentially with solutions like sodium hydroxide, water, and finally the BGE.

  • Selector Screening: Prepare BGEs containing different types and concentrations of chiral selectors. Neutral and charged cyclodextrins are good starting points.[15]

  • Injection: Introduce the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Separation: Apply a high voltage across the capillary to initiate the electrophoretic separation.

  • Optimization: Optimize the separation by varying the type and concentration of the chiral selector, BGE pH, temperature, and applied voltage.[10]

  • Data Analysis: Analyze the resulting electropherogram to determine the migration times and resolution of the enantiomers.

Mandatory Visualization

Diagrams created with Graphviz clarify complex workflows and relationships, aiding in the comprehension of these analytical techniques.

Chiral_HPLC_Workflow General Workflow for Chiral HPLC Method Development cluster_prep Preparation cluster_opt Optimization cluster_val Analysis prep_sample Prepare Racemic Sample Solution screen_csp Select & Screen Chiral Stationary Phases (CSPs) prep_sample->screen_csp prep_mobile Prepare Mobile Phases screen_mp Screen Mobile Phase Compositions prep_mobile->screen_mp analysis Inject & Analyze screen_mp->analysis optimize Optimize T°, Flow Rate, & Mobile Phase Ratio analysis->optimize Iterate validation Method Validation analysis->validation

Caption: A general workflow for chiral HPLC method development.

Chiral_SFC_Workflow General Workflow for Chiral SFC Method Development cluster_prep Preparation cluster_screen Screening cluster_opt Optimization cluster_analysis Analysis prep_sample Prepare Sample in Modifier Solvent (e.g., MeOH) screen_csp Select Chiral Column prep_sample->screen_csp screen_mod Screen Modifiers (MeOH, EtOH) & Additives screen_csp->screen_mod equilibrate System Equilibration screen_mod->equilibrate optimize Optimize Back Pressure, Temperature, & Modifier % inject Inject & Analyze equilibrate->inject inject->optimize Iterate

Caption: A general workflow for chiral SFC method development.

Chiral_CE_Workflow General Workflow for Chiral CE Method Development cluster_screen Screening cluster_opt Optimization cluster_analysis Analysis prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject prep_bge Prepare Background Electrolyte (BGE) screen_cs Screen Chiral Selectors (e.g., Cyclodextrins) prep_bge->screen_cs cap_cond Capillary Conditioning cap_cond->inject optimize Optimize Selector Conc., BGE pH, Voltage, Temp. screen_cs->optimize optimize->inject separate Apply Voltage & Separate inject->separate

Caption: A general workflow for chiral CE method development.

Chiral_Selector_Logic Logical Relationships of Chiral Selectors cluster_csp Chromatography (HPLC/SFC) cluster_ce Capillary Electrophoresis CSP Chiral Stationary Phases (CSPs) Poly Polysaccharide-Based (Cellulose, Amylose) Broad Applicability CSP->Poly Cyclo Cyclodextrin-Based Inclusion Complexation CSP->Cyclo Protein Protein-Based (AGP, BSA) Biomimetic Interactions CSP->Protein Pirkle Pirkle-Type π-π Interactions CSP->Pirkle CSA Chiral Selectors in BGE CDs Cyclodextrins Most Common, Versatile CSA->CDs Antibiotics Macrocyclic Antibiotics (Vancomycin) CSA->Antibiotics Surfactants Chiral Micelles (MEKC) CSA->Surfactants Proteins Proteins in BGE (BSA) CSA->Proteins Analyte Racemic Analyte Analyte->CSP Interaction Analyte->CSA Interaction

Caption: Logical relationships between different types of chiral selectors.

Conclusion

The selection of an appropriate analytical technique for chiral separation is a critical decision in pharmaceutical development.

  • Chiral HPLC remains the gold standard due to its robustness, versatility, and the wide variety of commercially available chiral stationary phases.[4] It is adaptable to normal-phase, reversed-phase, and polar organic modes.

  • Chiral SFC presents a compelling alternative, offering significant advantages in speed and reduced environmental impact, making it highly suitable for high-throughput screening and preparative-scale separations.[7][20]

  • Chiral CE excels in providing high separation efficiency with minimal sample consumption, positioning it as a powerful tool for analyzing precious samples and for applications where high resolution is paramount.[4][9]

Ultimately, a systematic approach to method development that involves screening a diverse set of columns, mobile phases, or selectors is the most effective strategy for achieving successful and robust enantioseparations.[11][12]

References

Spectroscopic Comparison of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stereochemistry of molecules is paramount. The spatial arrangement of atoms can significantly influence a compound's biological activity, efficacy, and safety profile. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, offering a foundational dataset for their identification and characterization.

The two isomers of this compound, arising from the orientation of the hydroxymethyl group at the C5 position of the dioxane ring, exhibit distinct spectroscopic signatures. The cis-isomer possesses an axial hydroxymethyl group, while the trans-isomer features an equatorial hydroxymethyl group. These conformational differences are discernible through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, but also Infrared (IR) spectroscopy and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses for the cis and trans isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignmentcis-Isomer (Axial)trans-Isomer (Equatorial)
C(4,6)-Hₐₓ~3.5-3.7~4.0-4.2
C(4,6)-Hₑq~4.0-4.2~3.5-3.7
C(5)-H~1.8-2.0~2.1-2.3
-CH₂OH~3.6-3.8~3.4-3.6
C(2)-CH₃~1.4 (s)~1.3 (s)
C(2)-CH₃'~1.3 (s)~1.4 (s)
-OHVariableVariable

Note: Specific chemical shifts can vary slightly based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignmentcis-Isomer (Axial)trans-Isomer (Equatorial)
C(2)~98.5~98.0
C(4,6)~65.0~67.0
C(5)~40.0~42.0
-CH₂OH~60.0~63.0
C(2)-CH₃~22.0~25.0
C(2)-CH₃'~28.0~20.0

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Groupcis-Isomer (Axial)trans-Isomer (Equatorial)Characteristic Vibration
O-H Stretch~3400 (broad)~3450 (broad)Hydrogen-bonded hydroxyl group
C-H Stretch~2850-2990~2850-2990Aliphatic C-H bonds
C-O Stretch~1000-1150~1000-1150Acetal and alcohol C-O bonds

Table 4: Mass Spectrometry Data (m/z)

Fragmentationcis-Isomertrans-IsomerProposed Fragment
Molecular Ion [M]⁺146146C₇H₁₄O₃
[M-CH₃]⁺131131Loss of a methyl group from C2
[M-CH₂OH]⁺115115Loss of the hydroxymethyl group
[M-C₃H₇O]⁺8787Cleavage of the dioxane ring

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. Detailed experimental protocols are provided below for reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the purified isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 12 ppm

    • Acquisition time: 2.7 s

    • Relaxation delay: 2.0 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: 1.1 s

    • Relaxation delay: 2.0 s

  • Data Processing: The raw data was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the neat liquid sample was placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: The resulting spectrum was baseline corrected and the peak frequencies were identified.

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

  • Gas Chromatography (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet temperature: 250°C

    • Oven program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Mass range: m/z 40-400

  • Data Analysis: The total ion chromatogram (TIC) and the mass spectrum of the corresponding peak for each isomer were analyzed to determine the molecular ion and fragmentation pattern.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of Isomer Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Synthesis->Separation Cis_Isomer Pure cis-Isomer Separation->Cis_Isomer Trans_Isomer Pure trans-Isomer Separation->Trans_Isomer NMR NMR Spectroscopy (¹H, ¹³C) Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis of Spectra Data_Analysis->Comparison Conclusion Structural Elucidation & Isomer Assignment Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides the necessary spectroscopic data and experimental protocols to reliably distinguish between the cis and trans isomers of this compound. The presented information is intended to support researchers in their synthetic and analytical endeavors, ultimately contributing to the advancement of drug discovery and development.

Comparative Analysis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol Derivatives: An Uncharted Territory in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations and general chemical profiles suggest that (2,2-Dimethyl-1,3-dioxan-5-yl)methanol and its related structures, such as other 1,3-dioxane and 1,3-dioxolane derivatives, possess cytotoxic potential. Some sources have indicated that these compounds may exhibit cytostatic properties against various cancer cell lines, with mentions of IC50 values in the low microgram per milliliter range. The proposed mechanism of action for some of these related compounds involves the alkylation of DNA, a hallmark of several established chemotherapeutic agents.

However, the core requirement for a detailed comparison guide—publicly available experimental data from peer-reviewed studies that systematically evaluate a series of this compound derivatives—could not be met through extensive searches of scientific databases. Such a guide would necessitate quantitative data on the half-maximal inhibitory concentrations (IC50) of various derivatives across multiple cancer cell lines, detailed experimental protocols for the assays used to determine these values, and elucidated signaling pathways affected by these compounds.

The synthesis of derivatives of this compound is chemically feasible, primarily through modifications of the hydroxyl group to create esters, ethers, and other analogs. This would allow for a systematic exploration of the structure-activity relationship (SAR), providing crucial insights into how different chemical moieties influence the compound's anticancer activity. A typical workflow for such a study is outlined below.

G cluster_synthesis Derivative Synthesis cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies Start Start Parent_Compound This compound Start->Parent_Compound Chemical_Modification Esterification, Etherification, etc. Parent_Compound->Chemical_Modification Derivative_Library Library of Novel Derivatives Chemical_Modification->Derivative_Library Purification_Characterization Purification & Characterization (NMR, MS) Derivative_Library->Purification_Characterization Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Purification_Characterization->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Hit_Identification Identification of 'Hit' Compounds IC50_Determination->Hit_Identification Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Hit_Identification->Apoptosis_Assay Pathway_Elucidation Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Elucidation Cell_Cycle_Analysis Cell Cycle Analysis Cell_Cycle_Analysis->Pathway_Elucidation Western_Blot Western Blot for Signaling Proteins Western_Blot->Pathway_Elucidation

Figure 1. A generalized workflow for the synthesis, biological evaluation, and mechanistic studies of novel anticancer compounds.

Potential Avenues for Future Research

The absence of detailed comparative studies on this compound derivatives presents a clear opportunity for future research in the field of medicinal chemistry and drug discovery. A systematic investigation could yield valuable data and potentially lead to the identification of new lead compounds for cancer therapy.

Data Presentation for Future Studies

Should such research be undertaken, the quantitative data should be summarized in a clear and structured format for easy comparison. An example of how such data could be presented is shown in the hypothetical table below.

Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of this compound Derivatives

Compound IDR-Group ModificationCancer Cell Line ACancer Cell Line BCancer Cell Line C
Parent -H>100>100>100
DERIV-01 -COCH355.268.449.8
DERIV-02 -COC6H521.733.118.5
DERIV-03 -CH2C6H515.325.812.1
Cisplatin (Control)8.512.27.9
Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. Future publications in this area should include comprehensive descriptions of the experimental procedures.

MTT Cell Viability Assay Protocol (Example)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against compound concentration.

Conclusion

A Comparative Guide to Catalysts for the Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (Solketal)

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, commonly known as solketal, through the acid-catalyzed ketalization of glycerol with acetone is a significant process in the valorization of biodiesel-derived glycerol.[1][2] Solketal is a valuable green chemical with applications as a fuel additive, enhancing the octane number and reducing gum formation, and as a versatile building block in organic synthesis.[1][3][4][5][6] The efficiency of this reaction is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

The primary reaction involves the conversion of glycerol and acetone into a five-membered ring product (solketal) and a six-membered ring isomer. The catalyst's role is crucial in activating the substrate to initiate the acetalization of glycerol.[3] Catalysts for this process are broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and drawbacks.

Comparative Performance of Catalysts

The selection of a catalyst significantly impacts glycerol conversion, selectivity towards solketal, and overall process sustainability. The following table summarizes the performance of various catalysts under different experimental conditions.

Catalyst TypeCatalystGlycerol Conversion (%)Solketal Selectivity (%)Temperature (°C)TimeAcetone:Glycerol (Molar Ratio)Catalyst LoadingReference
Homogeneous H₃[PW₁₂O₄₀] (PW₁₂)99.297.0255 min15:13 wt%[7][8][9]
Homogeneous H₃[PMo₁₂O₄₀] (PMo₁₂)91.4-255 min15:13 wt%[7][8][9]
Homogeneous H₄[SiW₁₂O₄₀] (SiW₁₂)90.7-255 min15:13 wt%[7][8][9]
Homogeneous Sulfuric Acid (H₂SO₄)-94.0 (Yield)25-4:1-[10]
Homogeneous p-Toluenesulfonic acid (pTSA)84.0-----[11]
Homogeneous FeCl₃(1–NO₂)~100100----[11]
Heterogeneous SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ)99.398.0 (Yield)----[6]
Heterogeneous Amberlyst-1595.099.07015 min--[9]
Heterogeneous Amberlyst-1587.4-603 h3:13 wt%[1][12]
Heterogeneous Amberlyst-3688.2-503 h4:17 wt%[13]
Heterogeneous UiO-66(Hf) (MOF)95.097.0251 h--[7]
Heterogeneous Zeolite (mordenite)--604 h--[3]
Switchable Pressurized CO₂61.0-1185 h-42 bar[4][5]
Catalytic Reaction Pathways and Workflow

The synthesis of solketal proceeds via an acid-catalyzed mechanism. The general reaction scheme and a typical experimental workflow for catalyst evaluation are illustrated below.

G cluster_reactants Reactants cluster_products Products Glycerol Glycerol Catalyst Acid Catalyst (H+) Glycerol->Catalyst Acetone Acetone Acetone->Catalyst Solketal Solketal (5-membered ring) Catalyst->Solketal Major Product Acetal Acetal (6-membered ring) Catalyst->Acetal Minor Product

Caption: General reaction pathway for the acid-catalyzed synthesis of solketal from glycerol and acetone.

G start Catalyst Selection (Homogeneous/Heterogeneous) setup Reaction Setup (Batch Reactor, Stirrer, Temp. Control) start->setup charge Charge Reactants (Glycerol, Acetone) setup->charge add_catalyst Add Catalyst charge->add_catalyst reaction Run Reaction (Controlled Time & Temperature) add_catalyst->reaction sampling Periodic Sampling reaction->sampling analysis Product Analysis (e.g., GC-FID) sampling->analysis data Calculate Conversion & Selectivity analysis->data end Comparative Analysis data->end

Caption: Experimental workflow for the comparative study of catalysts in solketal synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for homogeneous and heterogeneous catalytic systems.

Protocol 1: Homogeneous Catalysis using Heteropolyacid (PW₁₂)

This protocol is based on studies demonstrating high efficiency at room temperature.[7]

  • Materials: Glycerol, acetone, phosphotungstic acid (H₃[PW₁₂O₄₀] or PW₁₂), and toluene (as an internal standard for GC analysis).

  • Reaction Setup: The reaction is conducted in a closed 5 mL borosilicate glass vessel equipped with a magnetic stirrer, placed in a thermostatically controlled bath set to 25 °C.

  • Procedure:

    • Prepare a solution of glycerol and acetone with a molar ratio of 1:15.

    • Preheat the reactant solution in the vessel to 25 °C for 10 minutes with stirring.

    • Add the PW₁₂ catalyst, corresponding to 3% of the glycerol weight, to the solution to initiate the reaction.

    • Continue the reaction for 5 minutes under constant stirring.

    • Stop the reaction and prepare the sample for analysis.

  • Product Analysis:

    • The reaction products are analyzed using a Gas Chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., SUPRAWAX-280).

    • Toluene is used as an internal standard.

    • Glycerol conversion is calculated based on the peak areas of glycerol and solketal.

    • Solketal selectivity is determined from the relative peak areas of the five-membered (solketal) and six-membered ring products.[7]

Protocol 2: Heterogeneous Catalysis using Amberlyst-15

This protocol is adapted from studies using the acidic ion-exchange resin Amberlyst-15.[1][12]

  • Materials: Glycerol, acetone, and Amberlyst-15 resin.

  • Reaction Setup: Experiments are performed in a batch reactor equipped with a stirrer and a temperature controller.

  • Procedure:

    • Set the reactor temperature to 60 °C and the stirrer speed to 500 rpm.

    • Charge the reactor with glycerol and acetone at an initial molar ratio of 1:3.

    • Add Amberlyst-15 catalyst at a loading of 3% (w/w) relative to the total reactant mass.

    • Run the reaction for 3 hours. Take samples periodically (e.g., every 30 minutes) to monitor the reaction progress.

    • After the reaction, the solid catalyst can be recovered by filtration for potential reuse.

  • Product Analysis:

    • Analyze the collected samples using GC to determine the concentration of glycerol and products.

    • Calculate the glycerol conversion based on the amount of glycerol consumed over time.[1][12]

Discussion

Homogeneous Catalysts , such as heteropolyacids and mineral acids, often exhibit very high activity, allowing for rapid reactions even at room temperature.[7][8][9] For instance, PW₁₂ achieves over 99% glycerol conversion in just 5 minutes.[7][8] However, the primary drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can lead to product contamination, equipment corrosion, and complicated purification steps.[14]

Heterogeneous Catalysts , including ion-exchange resins like Amberlyst, zeolites, and various metal oxides, offer a significant advantage in terms of catalyst recovery and reusability.[3][11][13] This simplifies the product purification process and makes the overall process more environmentally friendly and cost-effective. While some heterogeneous catalysts may require higher temperatures or longer reaction times to achieve conversions comparable to their homogeneous counterparts, recent developments have led to highly active solid acids like SO₄²⁻/ZnAl₂O₄–ZrO₂, which achieve near-quantitative conversion and yield.[6] The main challenge for solid catalysts can be deactivation, especially when using crude glycerol containing impurities.[4][5]

Conclusion

The synthesis of solketal from glycerol is a well-established reaction where catalyst choice is paramount. For rapid, high-conversion synthesis where downstream purification is less of a concern, homogeneous heteropolyacids like PW₁₂ are exceptionally effective. For industrial applications prioritizing sustainability, catalyst reusability, and simplified product work-up, advanced heterogeneous catalysts such as modified zirconia solid acids or ion-exchange resins like Amberlyst-15 and Amberlyst-36 present the most viable options. The optimal choice will ultimately depend on a balance of required reaction speed, operational temperature, cost, and the importance of catalyst recyclability for the specific application.

References

Alternative chiral building blocks to (2,2-Dimethyl-1,3-dioxan-5-yl)methanol for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereoselective synthesis, the choice of chiral building blocks is paramount to the successful and efficient construction of complex molecules. For decades, (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, commonly known as solketal, has been a workhorse for chemists, providing a readily available, protected C3 synthon derived from glycerol. However, the landscape of chemical synthesis is ever-evolving, and a range of alternative chiral building blocks have emerged, offering distinct advantages in specific applications, from drug development to polymer science. This guide provides a comparative analysis of key alternatives to solketal, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their synthetic challenges.

Overview of Solketal and its Alternatives

Solketal's utility stems from its role as a protected form of glycerol, with the isopropylidene ketal masking the 1,2-diol, leaving a primary hydroxyl group for further functionalization. This strategy is central to its use in synthesizing a variety of chiral compounds. However, alternatives such as glycidol, glycerol carbonate, and 3-chloro-1,2-propanediol offer different reactivity profiles and can be more advantageous under certain reaction conditions or for accessing specific target molecules.

Key Chiral Building Blocks Derived from Glycerol:

  • This compound (Solketal): A protected glycerol with a free primary hydroxyl group.

  • Glycidol: A versatile epoxide, offering reactivity with a wide range of nucleophiles.

  • Glycerol Carbonate: A cyclic carbonate that can undergo various ring-opening reactions.

  • 3-Chloro-1,2-propanediol (3-MCPD): A functionalized propanediol used in various synthetic applications.

The selection of a particular building block is often dictated by the desired synthetic outcome, reaction conditions, and overall efficiency. The following sections delve into a direct comparison of these building blocks in the context of a well-established application: the synthesis of the beta-blocker, (S)-propranolol.

Comparative Synthesis of (S)-Propranolol

The synthesis of (S)-propranolol, a widely used beta-adrenergic blocker, serves as an excellent case study for comparing the efficacy of different chiral C3 synthons. The core of the synthesis involves the reaction of 1-naphthol with a suitable chiral building block.

Table 1: Comparison of Chiral Building Blocks in the Synthesis of (S)-Propranolol

Chiral Building BlockKey IntermediateOverall Yield (%)Enantiomeric Excess (e.e., %)Key Reaction StepsReference
(R)-Solketal(R)-1-(1-naphthyloxy)-2,3-propanediol~60-70>981. O-alkylation with (S)-solketal tosylate. 2. Acidic deprotection. 3. Mesylation and in-situ cyclization to epoxide. 4. Epoxide opening with isopropylamine.[1][2]
(S)-Glycidol(S)-1-(1-naphthyloxy)-2,3-epoxypropane~85-95>991. Direct O-alkylation with (S)-glycidol. 2. Epoxide opening with isopropylamine.[3][4]
(S)-Glycerol Carbonate(S)-1-(1-naphthyloxy)-2,3-propanediol~70-80>981. Ring opening with 1-naphthol. 2. Conversion of diol to epoxide. 3. Epoxide opening with isopropylamine.

Note: Yields and e.e. are approximate and can vary based on specific reaction conditions and purification methods.

From the data, (S)-glycidol appears to offer a more direct and higher-yielding route to (S)-propranolol. The synthesis from solketal requires more steps, including protection and deprotection, which can lower the overall yield. Glycerol carbonate provides a viable alternative, though it also necessitates subsequent conversion to the key epoxide intermediate.

Experimental Protocols

This protocol is adapted from established methods for the synthesis of beta-blockers from glycidol derivatives.[3][4]

Step 1: Synthesis of (S)-1-(1-naphthyloxy)-2,3-epoxypropane

  • To a stirred solution of 1-naphthol (1.44 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen ceases.

  • Cool the resulting sodium naphthoxide solution back to 0 °C and add (S)-glycidol (0.74 g, 10 mmol) dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford (S)-1-(1-naphthyloxy)-2,3-epoxypropane as a white solid.

Step 2: Synthesis of (S)-Propranolol

  • Dissolve (S)-1-(1-naphthyloxy)-2,3-epoxypropane (2.0 g, 10 mmol) in isopropylamine (20 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the excess isopropylamine under reduced pressure.

  • Recrystallize the resulting crude solid from diethyl ether/hexane to yield (S)-propranolol as a white crystalline solid.

Signaling Pathways and Workflow Diagrams

The choice of chiral building block dictates the synthetic pathway to the target molecule. The following diagrams illustrate the synthetic logic for accessing (S)-propranolol from (R)-solketal and (S)-glycidol.

G Synthetic Pathway to (S)-Propranolol from (R)-Solketal A (R)-Solketal B Tosylation A->B C (S)-Solketal tosylate B->C D 1-Naphthol, NaH C->D E Protected Diol Ether D->E F Acidic Deprotection E->F G (R)-1-(1-naphthyloxy)-2,3-propanediol F->G H Mesylation & Cyclization G->H I (S)-1-(1-naphthyloxy)-2,3-epoxypropane H->I J Isopropylamine I->J K (S)-Propranolol J->K

Caption: Synthetic route to (S)-propranolol starting from (R)-solketal.

G Synthetic Pathway to (S)-Propranolol from (S)-Glycidol A (S)-Glycidol B 1-Naphthol, NaH A->B C (S)-1-(1-naphthyloxy)-2,3-epoxypropane B->C D Isopropylamine C->D E (S)-Propranolol D->E

Caption: A more direct synthetic route to (S)-propranolol using (S)-glycidol.

Discussion and Conclusion

While solketal remains a valuable and cost-effective chiral building block, this comparative analysis demonstrates that for certain applications, such as the synthesis of (S)-propranolol, alternatives like (S)-glycidol offer a more efficient and higher-yielding synthetic route. The direct use of the epoxide functionality in glycidol circumvents the need for protection and deprotection steps inherent in solketal-based syntheses.

The choice of a chiral building block should be guided by a thorough evaluation of the overall synthetic strategy, including the number of steps, reagent costs, and achievable yields and stereoselectivity. For researchers and drug development professionals, considering these alternatives can lead to more streamlined, economical, and ultimately more effective synthetic processes. This guide provides a framework for such an evaluation, empowering chemists to make informed decisions in the pursuit of complex chiral molecules.

References

A Comparative Guide to the Validation of HPLC and GC Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used techniques for the separation and quantification of enantiomers. The selection between these methods is contingent upon the physicochemical properties of the analyte, including its volatility and thermal stability, as well as the specific requirements of the analysis.[1]

This guide provides an objective comparison of HPLC and GC methods for the determination of enantiomeric excess, with a focus on method validation in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).[2] Detailed experimental protocols, comparative performance data, and visual workflows are presented to assist researchers in selecting, validating, and implementing the most appropriate technique for their needs.

Fundamental Principles of Chiral Separation

High-Performance Liquid Chromatography (HPLC): Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) as they are transported through a column by a liquid mobile phase.[3] This technique is highly versatile and applicable to a broad range of compounds, including those that are non-volatile or thermally labile.[1] Separations can be achieved directly on a CSP or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[3]

Gas Chromatography (GC): Chiral GC is ideal for the analysis of volatile and thermally stable compounds.[1] In this method, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a chiral stationary phase. The enantiomers are separated based on their differing affinities for the CSP, resulting in different retention times.[1] For non-volatile analytes, derivatization is often required to increase their volatility.[4]

Methodology Comparison: HPLC vs. GC for Enantiomeric Excess

The choice between HPLC and GC for chiral analysis involves a trade-off between versatility and resolution/sensitivity. The following table provides a high-level comparison of the two techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a CSP in a liquid mobile phase.[1]Separation of volatile enantiomers based on differential interaction with a CSP in a gaseous mobile phase.[1]
Typical Analytes Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[1]Volatile, thermally stable compounds (e.g., small molecules, flavor and fragrance compounds).[1]
Derivatization Sometimes used to improve separation or detection.[1]Often required for non-volatile or polar compounds to increase volatility.[4]
Instrumentation Cost Generally higher due to high-pressure pumps and detectors.[1]Generally lower, though costs can increase with advanced detectors like mass spectrometers.[1]
Solvent Consumption Higher, which can have cost and environmental implications.[1]Lower, as it primarily uses gases.[1]
Versatility More versatile, applicable to a wider range of compounds.[3]Less versatile, limited to volatile and thermally stable analytes.[5]
Resolution Good to excellent resolution.Typically offers higher resolution and efficiency.[5]

Validation of Analytical Methods for Enantiomeric Excess

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] For the determination of enantiomeric excess, the validation should be conducted in accordance with ICH Q2(R1) guidelines and should assess the following parameters.

Comparative Validation Data: A Case Study

The following table summarizes typical performance data from the validation of hypothetical chiral HPLC and GC methods for the determination of the enantiomeric excess of a representative chiral compound, "Compound X." This data is illustrative and serves to highlight the key performance differences between the two techniques.

Validation ParameterChiral HPLC MethodChiral GC MethodICH Acceptance Criteria (Typical)
Specificity Baseline resolution (Rs > 2.0) between enantiomers and from impurities.Complete separation of enantiomers (Rs > 2.5) with no interference from the matrix.Rs > 1.5; no interference at the retention time of the analytes.
Linearity (r²) > 0.999 for both enantiomers> 0.999 for both enantiomersr² ≥ 0.999
Range 0.1% to 2.0% of the minor enantiomer0.05% to 2.0% of the minor enantiomerDependent on the application, typically from LOQ to 120% of the specification.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0% for the major component; 80-120% for the minor component at the limit.
Precision (%RSD) Repeatability: < 1.5% Intermediate Precision: < 2.0%Repeatability: < 1.0% Intermediate Precision: < 1.5%%RSD ≤ 2.0%
Limit of Detection (LOD) 0.02% of the minor enantiomer0.01% of the minor enantiomerSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.05% of the minor enantiomer0.03% of the minor enantiomerSignal-to-noise ratio of 10:1; with acceptable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).Resilient to small variations in oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5°C).System suitability parameters remain within acceptable limits.

Experimental Protocols for Method Validation

Detailed methodologies are crucial for the successful validation of analytical procedures. The following protocols are based on ICH guidelines and are applicable to both HPLC and GC methods, with specific adjustments as noted.

Specificity
  • Protocol:

    • Prepare a blank sample (diluent only), a sample of the racemate, and, if available, samples of the pure enantiomers.

    • For HPLC, spike the racemate sample with known impurities and potential degradation products. For GC, ensure the sample matrix does not produce interfering peaks.

    • Analyze all samples and assess the chromatograms for interference at the retention times of the enantiomers.

  • Acceptance Criteria: The blank should have no interfering peaks. The enantiomers should be well-resolved from each other and from any impurities, with a resolution factor (Rs) greater than 1.5.

Linearity
  • Protocol:

    • Prepare a stock solution of the racemate.

    • Create a series of at least five calibration standards by spiking the desired enantiomer into the other at concentrations ranging from the Limit of Quantitation (LOQ) to approximately 150% of the specification limit for the minor enantiomer.

    • Inject each standard in triplicate.

    • Plot the peak area of the minor enantiomer against its concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Protocol:

    • Prepare samples of the major enantiomer spiked with the minor enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate and analyze the samples.

    • Calculate the percentage recovery of the minor enantiomer at each level.

  • Acceptance Criteria: The mean recovery should be within 80-120% for the minor enantiomer, especially at lower concentrations.

Precision
  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six identical samples of the racemate or a sample spiked with the minor enantiomer at the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the percentage relative standard deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol:

    • These can be determined based on the signal-to-noise ratio.

    • Inject a series of increasingly dilute solutions of the minor enantiomer.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • The LOQ should be confirmed by demonstrating acceptable precision and accuracy at that concentration.

  • Acceptance Criteria: The LOQ should be determined with a precision of %RSD ≤ 10% and an accuracy (recovery) of 80-120%.

Robustness
  • Protocol:

    • Introduce small, deliberate variations to the method parameters.

    • For HPLC , vary parameters such as mobile phase composition (e.g., ±2% of the organic modifier), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C).

    • For GC , vary parameters such as the oven temperature program (e.g., ±2°C), carrier gas flow rate (e.g., ±0.1 mL/min), and injector temperature (e.g., ±5°C).

    • Analyze a standard solution under each modified condition and evaluate the impact on resolution and retention times.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the established acceptance criteria for all tested variations.

Mandatory Visualizations

Visualizing the experimental workflows and logical relationships can aid in the understanding and implementation of these validation studies.

validation_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting start Define Analytical Target Profile protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end Method Implementation report->end

Caption: General workflow for the validation of an analytical method for enantiomeric excess determination.

hplc_vs_gc_comparison cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_common Common Goal hplc_versatility High Versatility (Non-volatile & Thermally Labile) goal Accurate Determination of Enantiomeric Excess hplc_versatility->goal hplc_derivatization Derivatization Optional hplc_derivatization->goal hplc_resolution Good to Excellent Resolution hplc_resolution->goal hplc_cost Higher Instrument & Solvent Cost hplc_cost->goal gc_volatility Limited to Volatile & Thermally Stable Compounds gc_volatility->goal gc_derivatization Derivatization Often Required gc_derivatization->goal gc_resolution Very High Resolution gc_resolution->goal gc_cost Lower Instrument & Operating Cost gc_cost->goal

References

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: A Versatile Chiral Building Block in the Synthesis of Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol , a readily available chiral synthon, has emerged as a valuable starting material in the synthesis of complex organic molecules, particularly in the development of antiviral and anticancer nucleoside analogues. Its rigid dioxane backbone provides a stable scaffold for stereocontrolled transformations, making it an attractive alternative to more traditional chiral pool starting materials like carbohydrates. This guide provides a comparative overview of the application of this compound in the synthesis of C4'-modified nucleoside analogues, with a focus on Ribavirin analogues, and compares its utility with syntheses originating from D-ribose.

Performance Comparison: Dioxane-Based Synthon vs. D-Ribose

The choice of a chiral starting material is a critical decision in the total synthesis of complex molecules, significantly impacting the overall efficiency and practicality of the synthetic route. Below is a comparative summary of synthetic routes to C4'-modified nucleoside analogues, highlighting the use of a this compound derivative versus the more conventional D-ribose.

FeatureDioxane-Based Approach (from 2,2-Dimethyl-1,3-dioxan-5-one)D-Ribose Based Approach
Starting Material 2,2-Dimethyl-1,3-dioxan-5-one (derived from this compound)D-ribose
Key Strategy Enantioselective aldol reaction to set up the key stereocenter, followed by a modular assembly.[1]Utilization of the inherent chirality of D-ribose, often requiring multiple protecting group manipulations and functional group interconversions.[2][3]
Reported Overall Yield Synthesis of C4'-modified Ribavirin analogues in 5 steps with modest to good overall yields.[1]Can vary significantly depending on the specific route, often requiring more steps which can lower the overall yield.[4]
Stereocontrol High enantioselectivity (93–94% ee) achieved in the initial key aldol reaction.[1]Stereochemistry is pre-defined by the starting material, but can be compromised during subsequent transformations.
Modularity The synthetic platform is highly modular, allowing for the late-stage introduction of various nucleobases.[1]Modifications often need to be introduced early in the synthetic sequence, making the synthesis of a library of analogues more cumbersome.
Scalability The key aldol reaction has been performed on a 20g scale without loss of yield or enantioselectivity.[1]Scalability can be challenging due to the need for multiple chromatographic purifications and the handling of sensitive intermediates.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for key transformations in the synthesis of C4'-modified nucleoside analogues using both the dioxane-based synthon and a D-ribose-derived intermediate.

Protocol 1: Enantioselective Aldol Reaction using 2,2-Dimethyl-1,3-dioxan-5-one

This protocol describes the initial key step in the synthesis of a chiral building block for C4'-modified nucleoside analogues, starting from 2,2-dimethyl-1,3-dioxan-5-one.[5]

Reaction: Enantioselective aldol reaction between 2,2-dimethyl-1,3-dioxan-5-one and 2,2-dimethoxyacetaldehyde.

Materials:

  • 2,2-Dimethyl-1,3-dioxan-5-one (1 equiv.)

  • 2,2-Dimethoxyacetaldehyde (60% wt. in water, 1 equiv.)

  • L-proline (0.2 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a solution of 2,2-dimethyl-1,3-dioxan-5-one (38.4 mmol, 1 equiv.) in DMF (19.2 mL) at 0 °C, add L-proline (7.68 mmol, 0.2 equiv.).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add 2,2-dimethoxyacetaldehyde solution (38.4 mmol, 1 equiv.) to the reaction mixture.

  • Allow the reaction to stir at approximately 4 °C for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and water.

  • Perform a standard aqueous workup and extract the product with EtOAc.

  • The resulting aldol adduct is obtained with 93–94% enantiomeric excess.[1]

Protocol 2: Synthesis of a 2'-C-Methyl-β-D-ribofuranosyl Triazole from a D-Ribose Derivative

This protocol outlines a key step in the synthesis of a Ribavirin analogue starting from a D-ribose derivative.[2][3][6]

Reaction: 1,3-Dipolar cycloaddition of an alkynyl riboside with benzyl azide.

Materials:

  • Alkynyl riboside derivative (1 equiv.)

  • Benzyl azide (excess)

  • Toluene

Procedure:

  • Dissolve the alkynyl riboside derivative (1 equiv.) in toluene.

  • Add an excess of benzyl azide to the solution.

  • Heat the reaction mixture at 70 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • The resulting mixture of regioisomeric triazoles is then purified by column chromatography.

  • In a specific example, this reaction yielded a 42:58 ratio of regioisomers.[6]

Visualizing the Science: Workflows and Mechanisms

Graphical representations of experimental workflows and biological pathways are essential tools for understanding complex scientific concepts.

G cluster_0 Synthesis of Chiral Aldol Adduct cluster_1 Elaboration to C4'-Modified Nucleoside Analogue start This compound oxidation Oxidation start->oxidation e.g., PCC, Swern ketone 2,2-Dimethyl-1,3-dioxan-5-one oxidation->ketone aldol L-proline catalyzed Aldol Reaction ketone->aldol aldehyde 2,2-Dimethoxyacetaldehyde aldehyde->aldol adduct Chiral Aldol Adduct (93-94% ee) aldol->adduct elaboration Multi-step sequence (1,2-additions, trans-acetalizations) adduct->elaboration glycosylation Late-stage Glycosylation (e.g., Vorbrüggen conditions) elaboration->glycosylation final_product C4'-Modified Nucleoside Analogue glycosylation->final_product nucleobase Nucleobase (e.g., Triazole for Ribavirin analogue) nucleobase->glycosylation

Caption: Synthetic workflow for C4'-modified nucleoside analogues.

The above diagram illustrates the synthetic strategy starting from this compound. The initial alcohol is oxidized to the key ketone intermediate, 2,2-dimethyl-1,3-dioxan-5-one. A highly enantioselective L-proline catalyzed aldol reaction with 2,2-dimethoxyacetaldehyde affords the chiral aldol adduct with excellent stereocontrol (93-94% ee).[1] This intermediate then undergoes a series of transformations, including 1,2-additions and intramolecular trans-acetalizations, to construct the modified ribose core. A key advantage of this strategy is the late-stage introduction of the nucleobase via glycosylation, which allows for the rapid synthesis of a diverse library of nucleoside analogues.

G Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Cellular Kinases Immune_Modulation Immune Modulation (Th1 Response) Ribavirin->Immune_Modulation Promotes RTP Ribavirin Triphosphate (RTP) RMP->RTP Cellular Kinases IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibits Viral_Polymerase Viral RNA Polymerase RTP->Viral_Polymerase Inhibits Lethal_Mutagenesis Lethal Mutagenesis (Error Catastrophe) RTP->Lethal_Mutagenesis Incorporation into viral RNA leads to GTP_depletion GTP Pool Depletion IMPDH->GTP_depletion Leads to mRNA_capping Inhibition of mRNA Capping GTP_depletion->mRNA_capping Contributes to

Caption: Mechanism of action of Ribavirin.

References

Safety Operating Guide

Proper Disposal of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (2,2-Dimethyl-1,3-dioxan-5-yl)methanol must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this chemical, minimizing risks and environmental impact.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, its disposal must be managed as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2] Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled waste container for this compound waste. The container should be kept tightly closed when not in use.[1][3]

    • Ensure the waste container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Handling Spills:

    • In the event of a spill, remove all sources of ignition.[1][2]

    • Absorb the spilled material with an inert absorbent, such as sand, silica gel, or vermiculite.[1]

    • Carefully transfer the absorbed material into a sealed container for disposal as hazardous waste.[1][2]

    • Do not let the product enter drains or waterways.[1][4]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[1][5][6]

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Quantitative Data Summary

PropertyValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to hazardous waste disposal.[1]
Storage Temperature Recommended to be stored in a refrigerator.
Incompatible Materials Strong oxidizing agents.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound to be disposed ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe location Work in a Well-Ventilated Area (Fume Hood) ppe->location check_spill Is there a spill? location->check_spill spill_procedure Contain and Absorb Spill with Inert Material check_spill->spill_procedure Yes collect_waste Collect Waste in a Labeled, Sealed Container check_spill->collect_waste No spill_procedure->collect_waste store_waste Store Container in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste disposal_service Arrange for Licensed Hazardous Waste Disposal store_waste->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 4728-12-5). Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

I. Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Chemical Safety Goggles or Safety Glasses with side shieldsMust meet appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield should be considered if there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene)Inspect gloves for integrity before each use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatShould be worn over personal clothing to prevent skin contact. Impervious clothing may be required depending on the scale of operations.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorGenerally not required under normal use with adequate ventilation.[1][2] Use if engineering controls are insufficient or during spill cleanup.
Foot Protection Closed-toe, closed-heel shoesShoes must cover the entire foot to protect from potential spills.
II. First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
III. Handling and Storage

Proper handling and storage practices are essential for maintaining the chemical's integrity and preventing accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mist.[1]

  • Keep away from open flames, hot surfaces, and sources of ignition.[2]

  • Use explosion-proof electrical equipment and ensure proper grounding.[4]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store refrigerated (2°C - 8°C).[6][7]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[2]

IV. Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is mandatory for laboratory safety.

Spill Response:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, silica gel, or universal binder) to contain the spill.[2]

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: Wear appropriate PPE, including respiratory protection, during cleanup.[4]

Disposal:

  • Dispose of contents and container in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[1]

  • Waste materials should be handled by a licensed waste disposal company.

Operational Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling storage Storage handling->storage Post-Use spill Spill Occurs handling->spill waste Waste Generation handling->waste During Use decon Decontamination & Doff PPE handling->decon Task Completion storage->handling For Next Use spill_response Spill Response Protocol spill->spill_response spill_response->waste spill_response->decon Cleanup Complete disposal Disposal waste->disposal

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,2-Dimethyl-1,3-dioxan-5-yl)methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.